8-Methylquinolin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSZUOSKHMTGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Methylquinolin-2-amine synthesis from o-nitrophenol
An In-depth Technical Guide to the Synthesis of 2-Methyl-8-aminoquinoline from o-Nitrophenol
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. The synthesis of substituted quinolines is, therefore, a subject of significant interest for researchers, particularly those in drug development. While the direct synthesis of 8-Methylquinolin-2-amine from o-nitrophenol is not extensively documented in the scientific literature, a robust and well-documented multi-step synthesis for its isomer, 2-methyl-8-aminoquinoline, commencing from o-nitrophenol, has been reported. This technical guide provides a comprehensive overview of this synthetic pathway, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this field. The described synthesis is a practical illustration of building a substituted quinoline core from a simple aromatic precursor.
The synthesis of 2-methyl-8-aminoquinoline from o-nitrophenol is accomplished in a three-stage process. The first stage involves the reduction of the nitro group of o-nitrophenol to yield o-aminophenol. In the second stage, the quinoline core is constructed via a Doebner-von Miller reaction between o-aminophenol and crotonaldehyde, with o-nitrophenol itself serving as an oxidizing agent, to produce 2-methyl-8-hydroxyquinoline. The final stage is the amination of the 8-hydroxyquinoline intermediate to afford the target compound, 2-methyl-8-aminoquinoline.
An In-depth Technical Guide to 8-Methylquinolin-2-amine (CAS: 20151-45-5) for Researchers and Drug Development Professionals
Introduction: 8-Methylquinolin-2-amine, with the CAS number 20151-45-5, is a heterocyclic amine belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, formulation, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Melting Point | 84-85 °C | |
| Boiling Point | 150-155 °C at 0.1 Torr | |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |
| pKa (Predicted) | 6.67 ± 0.50 | |
| Solubility | 19 µg/mL at pH 7.4 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. Below are detailed experimental protocols derived from patent literature.
Synthesis via Amination of 2-Methyl-8-hydroxyquinoline
This method involves the high-pressure amination of 2-methyl-8-hydroxyquinoline.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, combine 2-methyl-8-hydroxyquinoline (0.20 mol), ammonium chloride (0.10 mol), and cobalt chloride (0.02 mol).
-
Addition of Ammonia: Add 120 mL of a 22-28% aqueous ammonia solution to the reactor.
-
Inert Atmosphere: Purge the reactor with nitrogen gas.
-
Reaction Conditions: Heat the mixture to 300-320°C, maintaining a pressure of 1.8-2.2 MPa for 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Extract the reaction mixture with toluene.
-
Purification: Collect the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain a dark gray solid. The crude product is then purified by vacuum distillation to yield 2-methyl-8-aminoquinoline.
Synthesis via Amination of 2-Methyl-8-bromoquinoline
This protocol describes the amination of 2-methyl-8-bromoquinoline using a catalyst and a strong base.
Experimental Protocol:
-
Reactant Mixture: In a suitable reaction vessel, combine 2-methyl-8-bromoquinoline with a catalyst (such as copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, or zinc acetylacetonate) and a strong base (such as cesium carbonate, cesium hydroxide, potassium carbonate, or potassium hydroxide).
-
Solvent: Add a solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetylacetone, tetrahydrofuran (THF), or N-methylpyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60°C and 120°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up, followed by extraction with an organic solvent. The product, 2-methyl-8-aminoquinoline, is then purified by column chromatography or recrystallization.
Spectroscopic Data
Note: The following data is based on information available in public databases for 2-methyl-8-aminoquinoline (a synonym for this compound) and its close structural analogs. Direct experimental acquisition is recommended for definitive characterization.
| Spectroscopic Data | Description |
| ¹H NMR | Predicted shifts would show aromatic protons in the quinoline ring system, a singlet for the methyl group, and a broad singlet for the amine protons. |
| ¹³C NMR | Predicted shifts would indicate carbons of the quinoline core and the methyl group. |
| FT-IR | Expected characteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the quinoline ring. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Potential Applications in Drug Development
While specific biological activity data for this compound is limited in the public domain, the broader class of 8-aminoquinolines has been extensively studied and has shown significant potential in various therapeutic areas.
Anticancer Activity
Derivatives of 8-aminoquinoline have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 8-aminoquinoline derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity
The 8-aminoquinoline scaffold is a key component of several antimalarial drugs, such as primaquine and tafenoquine.[3] Their mechanism of action is believed to involve the generation of reactive oxygen species (ROS) that are toxic to the parasite.[4] Additionally, derivatives of 8-aminoquinoline have been investigated for their antibacterial and antifungal properties.
Neuroprotective Potential
Emerging research suggests that some 8-aminoquinoline derivatives may have neuroprotective effects, potentially through the activation of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance.[4]
Experimental Protocol: SIRT1 Activation Assay
This assay measures the ability of a compound to enhance the enzymatic activity of SIRT1.
-
Reaction Mixture: Prepare a reaction mixture containing the SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.
-
Compound Addition: Add the test compound (8-aminoquinoline derivative) at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the deacetylation of the substrate by SIRT1.
-
Development: Add a developer solution that generates a fluorescent signal upon reacting with the deacetylated peptide.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the SIRT1 activity.
Conclusion
This compound is a valuable heterocyclic compound with potential for further investigation in drug discovery and development. This technical guide has provided an overview of its known properties, synthesis, and the biological activities associated with the broader 8-aminoquinoline class. The provided experimental protocols and data serve as a foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate the specific biological profile and mechanisms of action of this compound.
References
8-Methylquinolin-2-amine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 8-Methylquinolin-2-amine, a substituted quinoline derivative. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds and established chemical principles to provide core data, a plausible experimental protocol for its synthesis, and a conceptual framework for its potential utility in research and drug development.
Core Molecular Data
The fundamental molecular properties of this compound have been determined based on its chemical structure. As an isomer of methylquinolinamine, it shares the same molecular formula and consequently, the same molecular weight as other compounds in this family, such as the more extensively studied 2-Methylquinolin-8-amine.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3] |
| Molecular Weight | 158.20 g/mol | [1][2][3] |
| IUPAC Name | This compound | |
| CAS Number | Not assigned |
Experimental Protocols: A Proposed Synthetic Pathway
Proposed Synthesis of this compound
This proposed synthesis involves a two-step process starting from o-toluidine and a suitable three-carbon synthon to construct the quinoline ring, followed by amination at the 2-position.
Step 1: Synthesis of 8-Methylquinolin-2-ol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 1 mole of o-toluidine and a suitable solvent such as nitrobenzene, which can also act as an oxidizing agent.
-
Addition of Reagents: Slowly add 1.2 moles of glycerol to the flask. Cautiously, add 1.5 moles of concentrated sulfuric acid as a catalyst and dehydrating agent. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Heat the mixture to 140-150°C for 3-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool. Carefully pour the reaction mixture into a large volume of water and neutralize with a solution of sodium hydroxide until the pH is approximately 7-8. The crude 8-methylquinolin-2-ol will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 8-methylquinolin-2-ol.
Step 2: Amination of 8-Methylquinolin-2-ol
-
Reaction Setup: In a sealed reaction vessel, place 1 mole of the synthesized 8-methylquinolin-2-ol, a suitable high-boiling point solvent like N,N-dimethylformamide (DMF), and a source of ammonia, such as a concentrated aqueous solution or ammonia gas.
-
Catalysis: Add a catalytic amount of a suitable catalyst, for instance, a copper-based catalyst, which is often used for such amination reactions.
-
Reaction: Heat the mixture to 180-200°C for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water. The product, this compound, will precipitate.
-
Purification: Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield the final product.
Logical and Pathway Visualizations
The following diagrams illustrate the proposed synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
Signaling Pathways and Biological Activity
There is currently no specific information available in scientific literature regarding the signaling pathways modulated by or the biological activity of this compound. However, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Further research is warranted to explore the potential biological roles of this specific isomer.
Conclusion
This compound represents an under-investigated member of the aminoquinoline family. This guide provides its core molecular data and a plausible synthetic route to encourage further research into its chemical and biological properties. The lack of data on its biological activity highlights an opportunity for new discoveries in the field of medicinal chemistry and drug development. Future studies should focus on the successful synthesis and subsequent screening of this compound to elucidate its potential therapeutic applications.
References
Spectroscopic Profile of 8-Methylquinolin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 8-Methylquinolin-2-amine. Due to the limited availability of experimental data for this specific isomer in public databases, this document presents a detailed analysis of the experimental spectroscopic data for the closely related and well-characterized isomers, 8-Methylquinoline and 2-Methylquinolin-8-amine. This comparative approach allows for a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, this guide outlines detailed experimental protocols for the acquisition of such spectroscopic data for small organic molecules, serving as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile chemical properties of the quinoline scaffold. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. However, a thorough search of scientific databases reveals a significant gap in the publicly available experimental spectroscopic data for this compound.
To address this, the following sections provide a detailed compilation of the experimental NMR, IR, and MS data for two of its structural isomers: 8-Methylquinoline and 2-Methylquinolin-8-amine. This information serves as a robust foundation for predicting the spectroscopic features of this compound. The subtle yet significant shifts in spectroscopic signals due to the positional differences of the methyl and amine functional groups will be discussed.
This guide also includes standardized experimental protocols for obtaining high-quality NMR, IR, and MS spectra, which are essential for the characterization of newly synthesized batches of this compound or its derivatives.
Spectroscopic Data of Isomeric Compounds
The following tables summarize the available experimental spectroscopic data for 8-Methylquinoline and 2-Methylquinolin-8-amine, which are crucial for the predictive analysis of this compound.
8-Methylquinoline
Table 1: NMR Spectroscopic Data for 8-Methylquinoline
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm |
| H2 | 8.94 |
| H3 | 7.38 |
| H4 | 8.11 |
| H5 | 7.64 |
| H6 | 7.44 |
| H7 | 7.57 |
| 8-CH₃ | 2.83 |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |
| C2 | 149.5 |
| C3 | 121.1 |
| C4 | 136.2 |
| C4a | 128.8 |
| C5 | 126.3 |
| C6 | 129.2 |
| C7 | 125.7 |
| C8 | 137.2 |
| C8a | 147.3 |
| 8-CH₃ | 17.9 |
Table 2: IR Spectroscopic Data for 8-Methylquinoline
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3050-3100 |
| C-H stretch (aliphatic) | 2920-2980 |
| C=C stretch (aromatic) | 1600, 1500, 1470 |
| C-H bend (in-plane) | 1000-1300 |
| C-H bend (out-of-plane) | 750-900 |
Table 3: Mass Spectrometry Data for 8-Methylquinoline
| m/z | Relative Intensity (%) | Assignment |
| 143 | 100 | [M]⁺ |
| 142 | 45 | [M-H]⁺ |
| 115 | 15 | [M-H-HCN]⁺ |
2-Methylquinolin-8-amine
Table 4: NMR Spectroscopic Data for 2-Methylquinolin-8-amine
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm |
| H3 | 7.14 |
| H4 | 7.84 |
| H5 | 7.25 |
| H6 | 7.03 |
| H7 | 6.82 |
| 2-CH₃ | 2.65 |
| 8-NH₂ | 4.8 (broad s) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |
| C2 | 157.5 |
| C3 | 121.2 |
| C4 | 135.9 |
| C4a | 128.5 |
| C5 | 115.8 |
| C6 | 127.1 |
| C7 | 110.1 |
| C8 | 144.2 |
| C8a | 137.8 |
| 2-CH₃ | 25.1 |
Table 5: IR Spectroscopic Data for 2-Methylquinolin-8-amine
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch | 3450, 3350 |
| C-H stretch (aromatic) | 3050 |
| C-H stretch (aliphatic) | 2920 |
| C=C stretch (aromatic) | 1610, 1510 |
| N-H bend | 1620 |
| C-N stretch | 1330 |
Table 6: Mass Spectrometry Data for 2-Methylquinolin-8-amine
| m/z | Relative Intensity (%) | Assignment |
| 158 | 100 | [M]⁺ |
| 157 | 80 | [M-H]⁺ |
| 130 | 30 | [M-H-HCN]⁺ |
Predicted Spectroscopic Data for this compound
Based on the analysis of its isomers and fundamental principles of spectroscopy, the following data are predicted for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons.
-
Aromatic Protons (δ 6.5-8.5 ppm): The protons on the quinoline ring will appear in this region. The proton at position 4 is expected to be the most downfield-shifted aromatic proton due to its proximity to the nitrogen atom. The protons on the benzene ring will be influenced by both the methyl and amine groups.
-
Amine Protons (δ 4.5-5.5 ppm): A broad singlet corresponding to the two protons of the primary amine group is expected in this region. The exact chemical shift will be dependent on the solvent and concentration.
-
Methyl Protons (δ 2.5-2.8 ppm): A singlet corresponding to the three protons of the methyl group at position 8 is anticipated in this region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework.
-
Aromatic Carbons (δ 110-160 ppm): The nine carbons of the quinoline ring system will resonate in this range. The carbon bearing the amine group (C2) is expected to be significantly upfield-shifted compared to the corresponding carbon in 8-methylquinoline, while the carbon attached to the nitrogen (C8a) will also be influenced.
-
Methyl Carbon (δ 15-20 ppm): The carbon of the methyl group at position 8 is expected to appear in this upfield region.
Predicted IR Spectrum
The IR spectrum will be characterized by the vibrational modes of the functional groups.
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct sharp bands are expected in this region, characteristic of a primary amine.
-
C-H Stretching (aromatic) (3000-3100 cm⁻¹): Absorption due to the C-H bonds of the quinoline ring.
-
C-H Stretching (aliphatic) (2850-2960 cm⁻¹): Absorption from the methyl group's C-H bonds.
-
C=C and C=N Stretching (1500-1650 cm⁻¹): A series of bands corresponding to the stretching vibrations of the aromatic ring.
-
N-H Bending (1590-1650 cm⁻¹): This band may overlap with the aromatic stretching bands.
-
C-N Stretching (1250-1350 cm⁻¹): A strong band indicating the stretching of the carbon-nitrogen bond of the amine.
Predicted Mass Spectrum
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 158.20 g/mol . A strong peak at m/z 158 is expected.
-
[M-H]⁺ Peak: A significant peak at m/z 157, resulting from the loss of a hydrogen atom.
-
Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN (27 Da) and the loss of the methyl radical (15 Da). Therefore, fragments at m/z 131 and 143 may be observed.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.
-
Data Acquisition: Lock the spectrometer to the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) using a standard pulse sequence.
-
Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.
4.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrument Setup: Same as for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase the spectrum, and reference the chemical shifts (e.g., to the solvent peak of CDCl₃ at δ 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a small amount of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface. For non-volatile solids, a direct insertion probe can be used.
-
Ionization: The most common ionization technique for small organic molecules is Electron Ionization (EI). In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
A Technical Guide to the Characterization and Purity of 2-Methyl-8-aminoquinoline
Note to the Reader: This technical guide focuses on the characterization and purity of 2-Methyl-8-aminoquinoline (CAS No: 18978-78-4), also known as 8-Aminoquinaldine. While the initial topic specified 8-Methylquinolin-2-amine, publicly available scientific literature and chemical databases contain extensive data for the 2-methyl-8-amino isomer, suggesting it is the more commonly studied compound and likely the molecule of interest for research and development professionals.
Introduction
2-Methyl-8-aminoquinoline is a heterocyclic aromatic amine belonging to the aminoquinoline class of compounds. Aminoquinolines are a critical scaffold in medicinal chemistry, forming the basis for numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] Given their therapeutic potential, the precise characterization of their identity, structure, and purity is paramount for ensuring the reliability and reproducibility of research data and for advancing drug development programs.
This whitepaper provides a comprehensive overview of the analytical methodologies for the characterization and purity assessment of 2-Methyl-8-aminoquinoline. It includes key physicochemical data, detailed experimental protocols for synthesis and analysis, and logical workflows relevant to quality control in a research setting.
Physicochemical and Purity Data
The fundamental properties of 2-Methyl-8-aminoquinoline are summarized below. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC) or Titration (T), with commercial suppliers commonly offering purities of ≥98%.[3]
Table 1: Physicochemical Properties of 2-Methyl-8-aminoquinoline
| Property | Value | Source |
|---|---|---|
| CAS Number | 18978-78-4 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂ | [3] |
| Molecular Weight | 158.20 g/mol | [3][4] |
| Melting Point | 56-58 °C | [5][6] |
| Appearance | Solid | |
| Solubility | 19 µg/mL (at pH 7.4) | [4] |
| Purity (Typical) | ≥98% |[3] |
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the molecular structure and weight.
Table 2: Summary of Spectroscopic Data for 2-Methyl-8-aminoquinoline
| Technique | Parameter | Observed Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) in CDCl₃ | δ: 2.70 (s, 3H, CH₃), 4.97 (brs, 2H, NH₂), 6.89 (d, J=7.2Hz, 1H), 7.10 (d, J=8.0, 1H), 7.24 (m, 2H), 7.93 (d, J=8.0, 1H)[6] |
| Mass Spec. (MS) | [M+H]⁺ (Protonated Molecule) | 158 m/z[4] |
| Mass Spec. (MS) | Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
Chromatographic Purity Analysis
HPLC is the primary method for determining the purity of 2-Methyl-8-aminoquinoline and identifying any related impurities.
Table 3: Representative HPLC Method Parameters
| Parameter | Description |
|---|---|
| Technique | Reverse Phase (RP) HPLC[7] |
| Column | Newcrom R1 or equivalent C18 |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier[7] |
| Acid Modifier | Phosphoric acid (for UV detection) or Formic acid (for MS compatibility)[7] |
| Detection | UV-Vis or Mass Spectrometry (MS) |
Experimental Protocols
Detailed methodologies are crucial for reproducing characterization and synthesis results.
Synthesis Protocol via Amination of 2-Methyl-8-hydroxyquinoline
This protocol is adapted from a patented synthesis method.[6][8]
-
Reaction Setup: In a high-pressure reactor, combine 2-methyl-8-hydroxyquinoline (0.20 mol), ammonium chloride (0.10 mol), and cobalt chloride (0.02 mol).
-
Reagent Addition: Add 120 mL of 22-28% aqueous ammonia solution to the reactor.
-
Inerting: Purge the reactor with nitrogen gas.
-
Reaction Conditions: Heat the sealed reactor to 300-320°C, allowing the pressure to build to 1.8-2.2 MPa. Maintain these conditions with stirring for 4-6 hours.[6]
-
Work-up: After cooling, extract the reaction mixture with toluene.
-
Purification: Collect the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield a solid.
-
Final Purification: Purify the crude solid by vacuum distillation to obtain 2-Methyl-8-aminoquinoline.[6]
HPLC Purity Determination Protocol
This is a general reverse-phase HPLC method for purity analysis.[7]
-
Column: Use a Newcrom R1 (5 µm, 4.6 x 150 mm) or a similar reverse-phase C18 column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. Add phosphoric acid as a modifier for UV detection or formic acid for MS-compatible applications.[7]
-
Instrumentation: Set the HPLC system with a suitable UV detector (e.g., 254 nm) or connect to a mass spectrometer.
-
Sample Preparation: Accurately weigh and dissolve the 2-Methyl-8-aminoquinoline sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the column and run the analysis under isocratic or gradient elution conditions.
-
Data Processing: Determine the purity by calculating the area percentage of the main peak relative to the total peak area (Area Under the Curve - AUC).
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of 2-Methyl-8-aminoquinoline in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[6]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Use a standard single-pulse acquisition program.
-
Data Analysis: Process the resulting Free Induction Decay (FID) and compare the chemical shifts, splitting patterns, and integrations of the resulting spectrum to the reference data (see Table 2) to confirm the structure.[6]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µg/mL) in an appropriate solvent like acetonitrile/water.[4]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the ESI source operating in positive ion mode.[4]
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., 50-300 m/z).
-
Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺) and confirm that its mass-to-charge ratio (m/z) matches the theoretical value for C₁₀H₁₁N₂⁺.[4]
Visualization of Workflows and Biological Context
Diagrams created using Graphviz illustrate key processes and relationships for the compound.
Caption: Synthesis and purification workflow for 2-Methyl-8-aminoquinoline.
Caption: Analytical workflow for quality control of 2-Methyl-8-aminoquinoline.
Caption: Proposed mechanism of action for aminoquinoline antimalarials.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 6. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 7. 2-Methyl-8-aminoquinoline | SIELC Technologies [sielc.com]
- 8. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Solubility of 8-Methylquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methylquinolin-2-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on established chemical principles, alongside detailed experimental protocols for its precise determination.
Introduction to the Solubility of Substituted Quinolines
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Quinoline derivatives form a significant class of compounds with a wide range of biological activities.[1][2] Their solubility is governed by the interplay between the hydrophobic bicyclic quinoline core and the polarity of their substituents.[3] this compound, with its aromatic structure, basic amino group, and a methyl substituent, is expected to exhibit a nuanced solubility profile across various solvents. Understanding this profile is essential for formulation development, toxicity studies, and optimizing reaction conditions in synthetic chemistry.
Predicted Solubility Profile of this compound
Based on the principles of "like dissolves like" and the known solubility of related compounds such as quinoline and other substituted amines, a predicted solubility profile for this compound is presented below. The presence of the amino group is expected to allow for hydrogen bonding, enhancing solubility in polar protic solvents, while the largely non-polar quinoline ring suggests solubility in various organic solvents.[4][5] The methyl group may slightly increase lipophilicity.[6]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The hydrophobic quinoline backbone counteracts the polarity of the amine group. Solubility is expected to be low but may increase in acidic conditions due to salt formation.[3] |
| Methanol | High | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the amine group. | |
| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding with the solute.[5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] |
| Acetonitrile (MeCN) | Medium | A polar aprotic solvent, it is expected to be a moderate solvent for this compound. | |
| Acetone | Medium | Its polarity should allow for moderate dissolution of this compound. | |
| Non-Polar | Hexane | Low | The significant difference in polarity between the solvent and the polar amine group will likely result in poor solubility. |
| Toluene | Medium to Low | The aromatic nature of toluene may offer some favorable interactions with the quinoline ring, but the polarity mismatch with the amine group will limit solubility. | |
| Chlorinated | Dichloromethane (DCM) | High | Generally a good solvent for a wide range of organic compounds, including quinoline derivatives.[7] |
| Chloroform | High | Similar to dichloromethane, it is expected to be an effective solvent.[8] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent or a suitable solvent system for the analytical method.
-
Create a series of standard solutions by serial dilution of the stock solution.
-
Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometric method to generate a calibration curve of response versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To separate the dissolved solute from any undissolved solid, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter.
-
Dilute the clear filtrate with the solvent as necessary to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration curve to determine the concentration of this compound in the saturated solution.
-
-
Data Reporting:
-
The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the theoretical relationship governing the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Solvent polarity and predicted solubility.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. byjus.com [byjus.com]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jinjingchemical.com [jinjingchemical.com]
In-Depth Technical Guide on the Stability and Storage of 8-Methylquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the recommended stability and storage conditions for 8-Methylquinolin-2-amine. Due to the limited availability of specific stability data for this compound, this document extrapolates best practices from data on structurally similar compounds, including 8-methylquinoline, 2-methyl-8-aminoquinoline, 8-aminoquinoline, and 2-aminoquinoline.
Physicochemical Properties and Stability Profile
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on best practices for analogous compounds.
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Parameter | Recommended Condition for this compound (Inferred) | 2-Methyl-8-aminoquinoline | 8-Aminoquinoline | 8-Methylquinoline | 2-Aminoquinoline |
| Temperature | 2-8°C (Refrigerated) | 4°C | Cool place | Cool place[1] | General "well-ventilated place"[2] |
| Light | Protect from light (Store in amber vials or dark place) | Protect from light[3] | Keep in the dark | May be sensitive to light[4] | Not specified |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Not specified | Store under an inert atmosphere | Not specified | Not specified |
| Container | Tightly sealed container | Tightly sealed container (inferred) | Tightly closed container[5] | Tightly closed container[1][6] | Tightly closed container[2] |
| Environment | Dry and well-ventilated area | Dry place (inferred) | Dry and well-ventilated place | Dry and well-ventilated place[4][1][6] | Well-ventilated place[2] |
Handling and Incompatibilities
When handling this compound, standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Based on the reactivity of similar compounds, this compound may be incompatible with:
-
Strong oxidizing agents
-
Strong acids
Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Logical Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the proper handling and storage of this compound to maintain its stability.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been experimentally detailed in the available literature, a potential degradation pathway can be inferred based on the general chemistry of quinolines and aromatic amines. Oxidation is a likely route of degradation, potentially leading to the formation of nitroso or nitro derivatives, or polymerization. Hydroxylation of the quinoline ring is also a known metabolic and degradation pathway for quinoline itself.
The following diagram illustrates a hypothetical oxidative degradation pathway.
Experimental Protocols for Stability Assessment
For researchers wishing to conduct formal stability studies on this compound, the following general protocol, based on EMA and ICH guidelines, can be adapted.[7]
Objective: To determine the re-test period for this compound under defined storage conditions.
Materials:
-
At least two different batches of this compound.
-
Stability chambers set to long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions.
-
Appropriate light-resistant containers.
-
Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS).
Methodology:
-
Initial Analysis (T=0): Characterize the initial purity and physical appearance of each batch.
-
Sample Storage: Store aliquots of each batch in the stability chambers under both long-term and accelerated conditions.
-
Time Points:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analysis: At each time point, assess the samples for:
-
Appearance (color, physical state).
-
Purity (using a validated stability-indicating HPLC method).
-
Identification of any significant degradation products by LC-MS.
-
-
Data Evaluation: Analyze the data to determine if any significant changes in purity or appearance have occurred. The re-test period is established based on the time interval during which the substance remains within its defined specification limits under the long-term storage condition.
Conclusion
To maintain the quality and integrity of this compound, it is crucial to store it in a cool, dry, and dark environment, preferably refrigerated and under an inert atmosphere in a tightly sealed container. Avoiding contact with strong oxidizing agents and acids is also essential. The information provided in this guide, though largely inferred from related compounds, offers a robust framework for the proper handling and storage of this compound in a research and development setting. For critical applications, it is recommended to perform in-house stability studies to establish a definitive shelf-life under specific laboratory conditions.
References
An In-depth Technical Guide to 8-Methylquinolin-2-amine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylquinolin-2-amine, also known as 8-aminoquinaldine, is a significant heterocyclic amine that has garnered attention as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and fluorescent probes. As a derivative of the 8-aminoquinoline scaffold, a "privileged structure" in medicinal chemistry, it is of considerable interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectral properties, detailed experimental protocols for its synthesis, and a summary of its applications in drug discovery and materials science.
Introduction and Historical Context
The 8-aminoquinoline core structure is a cornerstone in the history of medicinal chemistry, with its derivatives being among the first synthetic antimalarial agents. The initial exploration into this class of compounds was driven by the need to find alternatives to quinine. While the precise first synthesis of this compound is not definitively documented in readily available literature, extensive research into 8-aminoquinoline derivatives was conducted in the 1940s. A significant large-scale research program in the United States during World War II focused on the synthesis of numerous 8-aminoquinoline analogs to develop effective antimalarial drugs.[1] Seminal work published in 1946 in the Journal of the American Chemical Society by researchers such as Elderfield and Baker detailed the synthesis of a wide array of 8-aminoquinoline derivatives, laying the groundwork for future drug development in this area.[2][3][4]
Historically, the synthesis of the quinoline ring system, the backbone of this compound, has been achieved through several classic named reactions, including the Skraup and Doebner-von Miller syntheses, first reported in the 1880s. These methods involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. A British patent from 1938 describes the ammonolysis of 2-methyl-8-hydroxyquinoline, a related synthetic transformation.[5] Today, this compound is recognized as a key building block in various fields, from pharmaceuticals to materials science.[6]
Physicochemical and Spectroscopic Properties
This compound is typically a solid at room temperature. Its properties make it a useful intermediate in a variety of chemical reactions.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀N₂ | [7] |
| Molecular Weight | 158.20 g/mol | [7] |
| Melting Point | 56-58 °C | [7][8] |
| Appearance | White to grey powder | [6] |
| CAS Number | 18978-78-4 | [7] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
| Technique | Key Data | Reference(s) |
| ¹H NMR (CDCl₃, 400MHz) | δ: 2.70 (s, 3H, CH₃), 4.97 (brs, 2H, NH₂), 6.89 (d, J=7.2Hz, 1H, quinoline ring), 7.10 (d, J=8.0, 1H, quinoline ring), 7.24 (m, 2H, quinoline ring), 7.93 (d, J=8.0, 1H, quinoline ring) | [5][7] |
| Mass Spectrometry (MS) | m/z: 159 (M⁺) | [8] |
| Infrared (IR) Spectroscopy | Key absorptions indicating amine and aromatic functionalities. |
Synthesis of this compound
Several synthetic routes to this compound have been developed, ranging from classical quinoline syntheses to more modern, targeted approaches. Below are detailed protocols for some of the key methods.
Synthesis from o-Bromoaniline and Crotonaldehyde
This method involves a Doebner-von Miller-type reaction to construct the quinoline ring, followed by amination.
Experimental Protocol:
-
Step 1: Synthesis of 2-Methyl-8-bromoquinoline [7]
-
To a suitable reaction vessel, add o-bromoaniline (8.60g, 0.05mol).
-
Warm the vessel to approximately 40 °C.
-
Add 50mL of an 18% HCl solution, 5mL of sulfuric acid, and 0.05mol of ferrous sulfite.
-
Stir the mixture and heat to about 100 °C.
-
Prepare a mixture of an oxidizing agent (e.g., 0.012mol of ceric ammonium nitrate) and crotonaldehyde (4.20g, 0.06mol).
-
Add the mixture dropwise to the reaction vessel and allow the reaction to proceed for approximately 3 hours.
-
After the reaction, work up the mixture to isolate 2-methyl-8-bromoquinoline.
-
-
Step 2: Amination of 2-Methyl-8-bromoquinoline [7]
-
In a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), dissolve 2-methyl-8-bromoquinoline.
-
Add a catalyst, which can be one or more of copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, or zinc acetylacetonate.
-
Add a strong base, such as cesium carbonate, cesium hydroxide, potassium carbonate, or potassium hydroxide.
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C to carry out the amination.
-
Upon completion, the reaction mixture is worked up to obtain 2-methyl-8-aminoquinoline.
-
Synthesis from o-Nitrophenol
This route involves the reduction of the nitro group, followed by cyclization and amination.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminoalkylamino derivatives of 8-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 8. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
8-Methylquinolin-2-amine chemical structure and IUPAC name
Introduction
This technical guide provides a comprehensive overview of the chemical compound 2-Methylquinolin-8-amine (CAS No: 18978-78-4). It is important to note that the requested topic, "8-Methylquinolin-2-amine," does not correspond to a commonly referenced compound in major chemical databases. The information presented herein pertains to the isomeric and well-documented compound, 2-Methylquinolin-8-amine, which is likely the intended subject of inquiry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, nomenclature, physical and chemical properties, and synthesis protocols.
Chemical Structure and IUPAC Name
The definitive chemical structure of 2-Methylquinolin-8-amine is characterized by a quinoline core, which is a bicyclic aromatic heterocycle, with a methyl group substituted at the 2-position and an amine group at the 8-position.
-
IUPAC Name: 2-methylquinolin-8-amine[][2]
-
Synonyms: 8-Amino-2-methylquinoline, 8-Aminoquinaldine[2][3]
The structure is represented by the following diagram:
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methylquinolin-8-amine is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [][3] |
| Molecular Weight | 158.20 g/mol | [][2] |
| CAS Number | 18978-78-4 | [][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 56-58 °C | |
| Boiling Point | 316.6 °C at 760 mmHg | [] |
| Density | 1.169 g/cm³ | [] |
| Solubility | 19 µg/mL (at pH 7.4) | [][2] |
| SMILES | CC1=NC2=C(C=CC=C2N)C=C1 | [][2] |
| InChI | InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3 | [][4] |
Experimental Protocols
The synthesis of 2-Methylquinolin-8-amine can be achieved through various methods. A notable approach involves the amination of 2-methyl-8-bromoquinoline.
Synthesis of 2-Methyl-8-bromoquinoline (Intermediate)
A method for preparing the intermediate, 2-methyl-8-bromoquinoline, involves a ring-closure reaction of o-bromoaniline and crotonaldehyde in the presence of an oxidizing agent and a moderator.[5]
Amination of 2-Methyl-8-bromoquinoline
The final step is the amination of 2-methyl-8-bromoquinoline. This is carried out in a solvent at a temperature range of 60°C to 120°C, under the action of a catalyst and a strong base, to yield 2-methylquinolin-8-amine.[5]
-
Catalysts: One or more of copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, and zinc acetylacetonate.[5]
-
Solvents: One or more of dimethyl sulfoxide, N,N-dimethylformamide, acetylacetone, tetrahydrofuran, and N-methylpyrrolidone.[5]
-
Strong Bases: One or more of cesium carbonate, cesium hydroxide, potassium carbonate, and potassium hydroxide.[5]
The following workflow diagram illustrates the synthesis process:
References
Theoretical studies on 8-Methylquinolin-2-amine
A comprehensive literature search reveals a notable scarcity of dedicated theoretical studies on 8-Methylquinolin-2-amine. While extensive research exists for the broader quinoline family, particularly 8-hydroxyquinoline and other derivatives, this specific compound remains largely unexplored from a computational chemistry perspective.
This technical guide addresses this gap by providing a paradigmatic framework for the theoretical analysis of this compound. By synthesizing established computational protocols and data from closely related quinoline analogues, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals interested in investigating this molecule. The methodologies, data structures, and analyses presented herein are based on proven theoretical studies of similar compounds and are intended to guide future research efforts.
Molecular Structure and Synthesis Overview
This compound is a heterocyclic aromatic compound featuring a quinoline core, which is a fusion of a benzene ring and a pyridine ring. An amino group (-NH₂) is substituted at the C2 position, and a methyl group (-CH₃) is at the C8 position. This structure is a promising scaffold for medicinal chemistry due to the diverse biological activities associated with aminoquinolines.[1][2]
While a specific, optimized synthesis protocol for this compound is not detailed in the available literature, general methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, could be adapted. These typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds.[3][4]
Caption: Molecular structure of this compound.
Theoretical and Computational Protocols
The following section outlines the standard computational workflow for the theoretical analysis of quinoline derivatives, based on methodologies reported in the literature.[5][6] This protocol is designed to elucidate the structural, electronic, and spectroscopic properties of this compound.
Geometry Optimization and Frequency Analysis
The initial step involves optimizing the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a robust method for studying electronic structures.[6]
-
Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Basis Set: 6-311++G(d,p) is commonly employed to provide a good balance between accuracy and computational cost.[7]
-
Procedure: The geometry is optimized without any symmetry constraints. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of this calculation are also used to predict the vibrational spectra (FT-IR and FT-Raman).
Electronic and Reactivity Analysis
Once the optimized geometry is obtained, a series of single-point energy calculations are performed to determine key electronic properties.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (Egap = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[8]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[7][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, providing insights into its stability.[7][10][11]
Nonlinear Optical (NLO) Property Calculation
The NLO properties are determined by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). These calculations are typically performed using the same DFT method (B3LYP/6-311++G(d,p)) to evaluate the molecule's potential for use in photonic and optoelectronic applications.[10][12]
Caption: Standard workflow for DFT-based theoretical analysis.
Predicted Data and Analysis
The following tables summarize the expected quantitative data for this compound based on published values for structurally similar quinoline derivatives.[5][10][13]
Geometric Parameters
The optimized geometric parameters (bond lengths and angles) are fundamental for understanding the molecule's three-dimensional structure.
Table 1: Predicted Optimized Geometric Parameters
| Parameter | Bond Type | Expected Length (Å) | Parameter | Angle Type | Expected Angle (°) |
|---|---|---|---|---|---|
| C2-N(amine) | C-N | ~1.37 | N1-C2-N(amine) | N-C-N | ~118 |
| C8-C(methyl) | C-C | ~1.51 | C9-C8-C(methyl) | C-C-C | ~121 |
| N1-C2 | C-N | ~1.33 | C3-C2-N1 | C-C-N | ~123 |
| C7-C8 | C-C (Aro) | ~1.41 | C6-C7-C8 | C-C-C | ~120 |
| C2-C3 | C-C (Aro) | ~1.42 | C2-N1-C10 | C-N-C | ~117 |
Note: These values are illustrative and derived from analogues like 2-methyl-8-quinolinol. Actual values require specific DFT calculations.[5]
Vibrational Analysis
Vibrational analysis helps in the interpretation of experimental FT-IR and FT-Raman spectra. Key vibrational modes for the functional groups are predicted below.
Table 2: Predicted Major Vibrational Frequencies (cm⁻¹)
| Wavenumber Range | Assignment | Vibrational Mode |
|---|---|---|
| 3300 - 3500 | N-H (amine) | Symmetric & Asymmetric Stretching |
| 3000 - 3100 | C-H (aromatic) | Stretching |
| 2900 - 3000 | C-H (methyl) | Stretching |
| 1590 - 1650 | C=N, C=C | Ring Stretching |
| 1550 - 1620 | N-H (amine) | Scissoring (Bending) |
| 1250 - 1350 | C-N | Stretching |
Note: Values are typical ranges for the assigned functional groups.
Electronic Properties
The electronic properties provide insight into the molecule's reactivity, stability, and potential for charge transfer.
Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap concept.
Table 3: Predicted Electronic Properties
| Parameter | Symbol | Definition | Expected Value |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | ~ -5.5 to -6.0 eV |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | ~ -1.0 to -1.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 to 4.5 eV |
| Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.0 to 2.25 eV |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~ 3.25 to 3.75 eV |
| Electrophilicity | ω | χ² / (2η) | ~ 2.3 to 3.2 eV |
Note: A larger energy gap (ΔE) generally implies higher kinetic stability and lower chemical reactivity.[8]
Nonlinear Optical (NLO) Properties
NLO properties are crucial for applications in optical technologies. The first hyperpolarizability (β₀) is a key indicator of NLO activity.
Table 4: Predicted Nonlinear Optical Properties
| Parameter | Symbol | Expected Units | Predicted Value Range |
|---|---|---|---|
| Dipole Moment | μ | Debye | 2.0 - 3.5 |
| Mean Polarizability | <α> | a.u. | 120 - 150 |
| First Hyperpolarizability | β₀ | a.u. | 500 - 1500 |
Note: The predicted non-zero β₀ value suggests that this compound likely possesses NLO properties worthy of investigation.[10]
Potential Applications in Drug Development
Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[2][14][15]
-
Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold is well-known for its ability to chelate metal ions, which is a mechanism often linked to potent antimicrobial and antifungal effects.[16][17] The presence of the 2-amino group in the target molecule could modulate this activity.
-
Anticancer Potential: Numerous aminoquinoline derivatives have been investigated as anticancer agents.[18][19] Theoretical studies can aid in designing molecules with improved selectivity for cancer cells by analyzing their interactions with biological targets, such as specific enzymes or DNA.[20]
-
Neurodegenerative Diseases: Some quinoline compounds have been explored for the treatment of neurodegenerative disorders like Alzheimer's disease, often related to their metal-chelating properties.[2]
Further theoretical studies, particularly molecular docking simulations with relevant protein targets, would be essential to explore these potential therapeutic applications for this compound.[10][16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. dergi-fytronix.com [dergi-fytronix.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergi-fytronix.com [dergi-fytronix.com]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Methylquinolin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 8-methylquinolin-2-amine derivatives, compounds of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. This document outlines the primary synthetic strategies, detailed experimental protocols, and the biological context for their application.
Introduction
Quinoline scaffolds are a cornerstone in the development of new pharmaceuticals, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The this compound core, in particular, has emerged as a promising scaffold for the design of kinase inhibitors, which are pivotal in cancer therapy. These application notes will focus on the practical synthesis of these derivatives and their relevance in targeting key signaling pathways implicated in cancer progression.
Synthetic Strategies
The synthesis of this compound derivatives can be broadly approached through two main strategies:
-
Construction of the Quinoline Core: This involves the formation of the bicyclic quinoline ring system from acyclic precursors. The primary methods for this approach are the Doebner-von Miller reaction and the Friedländer synthesis.
-
Functionalization of a Pre-formed Quinoline Ring: This strategy involves the synthesis of an 8-methylquinoline core with a suitable leaving group at the 2-position (e.g., a chloro group), followed by a nucleophilic substitution reaction to introduce the amine functionality.
Key Synthetic Reactions
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines. It involves the reaction of an aniline (in this case, m-toluidine to introduce the 8-methyl group) with an α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, and may involve an oxidizing agent.[1][2]
Friedländer Synthesis
The Friedländer synthesis provides an alternative route to the quinoline core by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] For the synthesis of this compound derivatives, a suitably substituted 2-aminobenzaldehyde or 2-aminoketone would be required. This method is often favored for its milder reaction conditions and good yields.
Amination of 2-Chloro-8-methylquinoline
A highly effective and modular approach involves the initial synthesis of 2-chloro-8-methylquinoline, followed by a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the 2-amino group. The intermediate, 2-chloro-8-methylquinoline, can be synthesized via methods like the Vilsmeier-Haack reaction on an appropriate acetanilide. The subsequent amination can be achieved using various amines under thermal or catalyzed conditions, such as the Buchwald-Hartwig amination.[5]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound derivatives.
Protocol 1: Synthesis of 2-Chloro-8-methylquinoline (Intermediate)
This protocol is based on the general principles of quinoline synthesis from anilides.
Materials:
-
m-Aceto-toluidide
-
Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold dimethylformamide (5.0 eq).
-
To this, add a solution of m-aceto-toluidide (1.0 eq) in dichloromethane dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-chloro-8-methylquinoline.
Protocol 2: Synthesis of this compound
This protocol describes the amination of 2-chloro-8-methylquinoline.
Materials:
-
2-Chloro-8-methylquinoline
-
Ammonia solution (e.g., 7N in methanol) or an appropriate amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) (for Buchwald-Hartwig amination)
-
Ligand (e.g., XPhos) (for Buchwald-Hartwig amination)
-
Base (e.g., sodium tert-butoxide) (for Buchwald-Hartwig amination)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Celite
Procedure (Buchwald-Hartwig Amination): [5]
-
In an oven-dried Schlenk tube, add 2-chloro-8-methylquinoline (1.0 eq), sodium tert-butoxide (1.2 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound derivative.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 2-aminoquinoline derivatives based on literature data.
| Synthetic Step | Starting Materials | Key Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Quinoline Formation | o-Bromoaniline, Crotonaldehyde | Ceric ammonium nitrate, HCl/H₂SO₄ | - | 100 | 3 | 61 (for bromo-intermediate) | [6] |
| Quinoline Formation | 2-Aminobenzaldehyde, Acetophenone | Potassium hydroxide | Ethanol | Reflux | 4 | ~85 | [5] |
| Amination | 2-Chloroquinoline, Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 12 | ~95 | [5] |
| Amination | 2-Methyl-8-bromoquinoline, Ammonia | Copper acetylacetonate, Cs₂CO₃ | DMSO | 60-120 | - | 70.6 | [6] |
| Reductive Cyclization | Isopropyl-2-cyano-3-(2-nitrophenyl)acrylate | Zn/AcOH | - | - | - | Good to acceptable | [7] |
Biological Application: Targeting Cancer Signaling Pathways
This compound derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. One such key target is the Pim-1 kinase , a serine/threonine kinase that is frequently overexpressed in various human cancers, including prostate and hematopoietic malignancies.
The Pim-1/c-Myc Signaling Pathway
Pim-1 kinase plays a critical role in the Pim-1/c-Myc signaling pathway , which is a central regulator of cell growth, proliferation, and apoptosis. Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein, a potent transcription factor that drives the expression of genes essential for cell cycle progression and metabolism. By inhibiting Pim-1, this compound derivatives can disrupt this oncogenic signaling cascade, leading to decreased c-Myc activity, cell cycle arrest, and ultimately, apoptosis of cancer cells.
Visualizations
Synthetic Workflow
The following diagram illustrates a common synthetic workflow for the preparation of this compound derivatives.
Pim-1/c-Myc Signaling Pathway
The diagram below illustrates the role of this compound derivatives in inhibiting the Pim-1/c-Myc signaling pathway.
Conclusion
The synthesis of this compound derivatives offers a promising avenue for the development of novel anticancer therapeutics. The synthetic routes outlined in these notes, particularly the two-step approach involving the formation and subsequent amination of 2-chloro-8-methylquinoline, provide a flexible and efficient means of accessing a diverse range of derivatives. The ability of these compounds to target key oncogenic signaling pathways, such as the Pim-1/c-Myc axis, underscores their potential for further investigation and development in the field of oncology.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner-Miller Reaction [drugfuture.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
8-Methylquinolin-2-amine as a Ligand in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylquinolin-2-amine is a bidentate N,N-ligand with significant potential in transition metal catalysis. Its quinoline framework provides a robust and tunable electronic and steric scaffold for the coordination of various metal centers, including palladium, rhodium, ruthenium, and copper. The presence of the 2-amino and 8-methyl groups influences the ligand's coordination geometry and the catalytic activity of its metal complexes. While direct and extensive catalytic applications of this compound are emerging, its structural similarity to other well-established quinoline-based ligands allows for the extrapolation of its potential in a variety of catalytic transformations. These include, but are not limited to, cross-coupling reactions, hydrogenation, and amination reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.
This document provides an overview of the potential applications of this compound in catalysis, complete with detailed experimental protocols for the synthesis of its metal complexes and their use in representative catalytic reactions. The methodologies are based on established procedures for analogous quinoline-based ligand systems.
Potential Catalytic Applications
Based on the reactivity of structurally similar quinoline-based ligands, this compound is a promising candidate for the following catalytic applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: The N,N-bidentate nature of this compound makes it suitable for stabilizing palladium catalysts in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Ruthenium-Catalyzed Hydrogenation and Transfer Hydrogenation: Ruthenium complexes bearing N,N-ligands are known to be effective catalysts for the hydrogenation of a wide range of substrates, including ketones, imines, and heterocycles. The chirality of the metal center, potentially influenced by the ligand, could also be exploited in asymmetric hydrogenation.
-
Rhodium-Catalyzed C-H Functionalization: While 8-methylquinoline itself can be a substrate for C-H activation, its 2-amino derivative can act as a directing group and ligand in rhodium-catalyzed C-H functionalization reactions, enabling the synthesis of complex organic molecules.
-
Copper-Catalyzed Reactions: Copper complexes are versatile catalysts for various transformations, including Chan-Lam coupling and Ullmann-type reactions. The chelation of this compound to a copper center could enhance the catalyst's stability and activity in such reactions.
Data Presentation
The following tables summarize representative quantitative data for catalytic reactions using quinoline-based ligands analogous to this compound. This data can serve as a benchmark for evaluating the performance of this compound-based catalysts.
Table 1: Representative Data for Palladium-Catalyzed Suzuki-Miyaura Coupling using Quinoline-Derived Ligands
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 2 | Dioxane/H₂O | K₃PO₄ | 110 | 18 | 92 |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | 1.5 | DMF | Cs₂CO₃ | 120 | 10 | 88 |
Table 2: Representative Data for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones using Quinoline-Derived Ligands
| Entry | Ketone | Hydrogen Source | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Acetophenone | Isopropanol | 0.5 | Isopropanol | KOH | 80 | 2 | >99 |
| 2 | 1-Indanone | Formic acid/Triethylamine | 1 | Acetonitrile | - | 60 | 4 | 98 |
| 3 | 4-Methoxyacetophenone | Isopropanol | 0.5 | Isopropanol | KOH | 80 | 3 | >99 |
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Complex with this compound
This protocol describes a general procedure for the synthesis of a palladium(II) chloride complex with this compound.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add this compound (1 equivalent) and anhydrous acetonitrile to a Schlenk flask.
-
Stir the solution at room temperature until the ligand is fully dissolved.
-
In a separate flask, dissolve palladium(II) chloride (1 equivalent) in a minimum amount of hot acetonitrile.
-
Slowly add the hot PdCl₂ solution to the ligand solution at room temperature with vigorous stirring.
-
A precipitate should form upon addition. Continue stirring the mixture at room temperature for 4-6 hours.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the precipitate with a small amount of cold acetonitrile, followed by diethyl ether.
-
Dry the resulting complex under vacuum.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using the in-situ generated or pre-formed palladium complex of this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂dba₃)
-
This compound ligand
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (1-2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
This protocol provides a general method for the transfer hydrogenation of acetophenone using a ruthenium catalyst with this compound as the ligand.
Materials:
-
Acetophenone
-
Ruthenium source (e.g., [Ru(p-cymene)Cl₂]₂)
-
This compound ligand
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Schlenk flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium source (0.5 mol%) and the this compound ligand (1.0 mol%).
-
Add anhydrous isopropanol and stir the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
Add acetophenone (1.0 mmol) and a solution of potassium hydroxide in isopropanol (5 mol%).
-
Heat the reaction mixture to reflux (approx. 82 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation if necessary.
Conclusion
This compound presents itself as a versatile and promising N,N-bidentate ligand for a range of transition metal-catalyzed reactions. Its straightforward synthesis and the tunability of the quinoline scaffold make it an attractive candidate for the development of novel and efficient catalytic systems. The provided protocols, based on well-established methodologies for analogous ligands, offer a solid foundation for researchers to explore the full catalytic potential of this compound and its metal complexes in organic synthesis and drug discovery. Further research into the specific applications and performance of this ligand is encouraged to fully elucidate its capabilities and contribute to the advancement of homogeneous catalysis.
Application Notes and Protocols for 8-Methylquinolin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 8-Methylquinolin-2-amine as a potential directing group in palladium-catalyzed cross-coupling reactions. Drawing parallels from the well-established role of 8-aminoquinoline in C-H functionalization, this document outlines protocols and potential applications relevant to organic synthesis and drug discovery. The methodologies presented are based on established procedures for analogous quinoline-based directing groups and serve as a foundational resource for exploring the catalytic potential of this compound.
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. The strategic placement of a coordinating group, such as an amine, allows for the formation of stable chelate complexes with transition metals like palladium. This chelation is instrumental in directing catalytic transformations to specific C-H bonds, enabling the construction of complex molecular architectures from simpler precursors.[1][2] While direct applications of this compound are not extensively documented, its structural similarity to the highly effective 8-aminoquinoline directing group suggests its potential in facilitating a range of palladium-catalyzed cross-coupling reactions.[2][3]
Logical Workflow for this compound Directed C-H Functionalization
Caption: Logical workflow for the proposed application of this compound.
Proposed Application: Directing Group for C(sp³)–H Arylation
The this compound moiety can be readily installed onto a carboxylic acid substrate to form an amide. This amide is proposed to serve as a bidentate directing group, facilitating the palladium-catalyzed arylation of β-C(sp³)–H bonds. The nitrogen atoms of the quinoline ring and the amide would coordinate to the palladium center, forming a stable five-membered palladacycle intermediate, which is a key step in the C-H activation process.[2][3]
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the C-H arylation directed by this compound.
Experimental Protocols
The following are generalized protocols based on established methods for 8-aminoquinoline-directed C-H functionalization.[2] Optimization may be required for specific substrates and coupling partners when using this compound as a directing group.
Protocol 1: Synthesis of the 8-Methylquinolin-2-yl Amide Substrate
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and a coupling agent such as HATU (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equiv.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed β-C(sp³)–H Arylation
-
Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 8-Methylquinolin-2-yl amide substrate (1.0 equiv.), palladium acetate (Pd(OAc)₂) (0.1 equiv.), and an oxidant/base such as cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Reagent Addition: Add the aryl iodide or bromide (2.0-3.0 equiv.) and a suitable solvent such as tert-amyl alcohol (0.1 M).
-
Inert Atmosphere: Seal the vial and purge with a stream of dry nitrogen or argon for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath at 110-140 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.
Protocol 3: Cleavage of the this compound Directing Group
-
Reaction Setup: Dissolve the functionalized 8-Methylquinolin-2-yl amide product in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add a strong base, such as sodium hydroxide (NaOH) (10-20 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours.
-
Work-up: After cooling, acidify the reaction mixture with concentrated HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final carboxylic acid product.
Data Presentation
The following table summarizes representative yields for palladium-catalyzed β-arylation of carboxylic acid derivatives using 8-aminoquinoline as the directing group.[2] Similar outcomes may be anticipated when employing this compound, although empirical validation is necessary.
| Entry | Substrate (8-AQ Amide) | Aryl Halide | Product | Yield (%) |
| 1 | Butyric acid derivative | 4-Iodoanisole | β-(4-Methoxyphenyl)butyric acid derivative | 85 |
| 2 | Valeric acid derivative | 1-Iodo-4-nitrobenzene | β-(4-Nitrophenyl)valeric acid derivative | 78 |
| 3 | Cyclohexanecarboxylic acid amide | 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid derivative | 92 |
| 4 | Phenylacetic acid derivative | 2-Iodothiophene | β-(Thiophen-2-yl)phenylacetic acid derivative | 65 |
Note: Yields are based on published data for 8-aminoquinoline and are for illustrative purposes. Actual yields with this compound may vary.
Conclusion
While the direct catalytic applications of this compound in palladium-catalyzed cross-coupling are yet to be extensively explored, its structural analogy to the highly successful 8-aminoquinoline directing group presents a compelling case for its potential. The protocols and conceptual frameworks provided herein offer a solid starting point for researchers to investigate this compound as a novel tool in C-H functionalization and other cross-coupling reactions, with promising implications for the synthesis of complex molecules in drug discovery and materials science.
References
Application Notes and Protocols: Antimicrobial Activity of 8-Methylquinolin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview of the antimicrobial activities of 8-methylquinolin-2-amine derivatives and related quinoline compounds. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and antimicrobial evaluation, and diagrams illustrating key experimental workflows.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various quinoline derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below.
Table 1: Minimum Inhibatory Concentration (MIC) of Quinolone Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Quinolone coupled hybrid 5d | S. aureus (G+) | 0.125 - 8 | [1] |
| Quinolone coupled hybrid 5d | E. coli (G-) | 0.125 - 8 | [1] |
| Quinolone coupled hybrid 5d | P. aeruginosa (G-) | 0.125 - 8 | [1] |
| 5-chloro-13-phenethyl-13,14-dihydro-2H-[1][2]oxazino[5,6-h] quinoline | E. coli (G-) | 8 - 64 | [1] |
| 5-chloro-13-phenethyl-13,14-dihydro-2H-[1][2]oxazino[5,6-h] quinoline | P. aeruginosa (G-) | 8 - 64 | [1] |
| Quinoline-hydrazone derivative 43a | Various bacterial strains | 0.62 | [3] |
| 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivative 25d | E. coli | 0.125 | [4] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid 19 | Gram-positive & Gram-negative strains | 4 - 16 | [5] |
| 8-alkoxyquinoline derivative (QD-12) | M. smegmatis & S. aureus | 12.5 µM | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 µM | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | 1.56 µM | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 µM | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 µM | [6] |
Note: G+ refers to Gram-positive bacteria, and G- refers to Gram-negative bacteria.
Table 2: Zone of Inhibition of Synthesized Quinolone Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) at 250 µg/mL | Zone of Inhibition (mm) at 500 µg/mL | Reference |
| Compound C | E. coli | 30 | 33 | [2] |
| Compound B | S. aureus | 42 | 47 | [2] |
Experimental Protocols
This section details the methodologies for the synthesis of quinoline derivatives and the evaluation of their antimicrobial properties.
General Synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/amine Derivatives
This protocol is based on the nucleophilic substitution reaction for the synthesis of various N-substituted 2-chloro-8-methylquinoline derivatives.[7]
Materials:
-
2-chloro-3-(chloromethyl)-8-methylquinoline
-
Appropriate aliphatic or aromatic amine (e.g., aniline, butylamine, cyclohexylamine, benzylamine)
-
Absolute ethanol
-
Triethylamine (TEA)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 2-chloro-3-(chloromethyl)-8-methylquinoline (1 equivalent) in absolute ethanol in a round bottom flask.
-
Add the desired substituted amine (1 equivalent) to the solution.
-
Add triethylamine (TEA) (1.2 equivalents) to the reaction mixture to act as a base.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography over silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-amine derivative.
-
Characterize the final compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method (for Zone of Inhibition)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[2]
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Sterile cork borer
-
Micropipette
-
Incubator
Procedure:
-
Prepare MHA plates by pouring the sterile molten agar into Petri dishes and allowing them to solidify.
-
Prepare a bacterial lawn by evenly spreading a standardized bacterial suspension over the surface of the MHA plates.
-
Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Prepare solutions of the synthesized compounds at known concentrations (e.g., 250 µg/mL and 500 µg/mL).[2]
-
Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Add a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent as a negative control into separate wells.[2]
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]
Visualizations
The following diagrams illustrate key workflows and concepts in the study of the antimicrobial activity of quinoline derivatives.
Caption: General workflow for the development of quinoline-based antimicrobial agents.
Caption: Potential mechanisms of antimicrobial action for quinoline derivatives.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Methylquinolin-2-amine Analogues as Anticancer Agents
Disclaimer: The following application notes and protocols are based on research conducted on structurally related quinoline derivatives, including 2-aminoquinolines and 8-substituted quinolines. Direct research on the anticancer properties of 8-methylquinolin-2-amine analogues is limited in the current scientific literature. Therefore, these guidelines serve as a starting point for investigation and should be adapted based on experimental findings.
Introduction
Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. The quinoline scaffold is a key structural motif in several approved anticancer drugs. The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes such as topoisomerases and kinases, induce oxidative stress, and trigger apoptotic cell death.
This document provides an overview of the potential anticancer properties of this compound analogues, drawing upon the extensive research on related quinoline compounds. It includes tabulated data on the cytotoxicity of various quinoline derivatives, detailed experimental protocols for assessing anticancer activity, and diagrams illustrating potential mechanisms of action and experimental workflows.
Quantitative Data on Anticancer Activity of Quinoline Analogues
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against different cancer cell lines. This data can serve as a benchmark for evaluating the potency of novel this compound analogues.
Table 1: Cytotoxicity of 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 | [1][2] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [1][2] |
| 2-((5-chloropyridin-2-yl)-hydrazonomethyl)-quinolin-8-ol Platinum(II) complex | MDA-MB-231 | 5.49 ± 0.14 | [3] |
| 2-((5-bromopyridin-2-yl)-hydrazonomethyl)-quinolin-8-ol Platinum(II) complex | MDA-MB-231 | 7.09 ± 0.24 | [3] |
Table 2: Cytotoxicity of 8-Aminoquinoline and Other Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Aminoquinoline Glycoconjugate 17 | HCT 116 | 116.4 ± 5.9 | [4] |
| 8-Aminoquinoline Glycoconjugate 17 | MCF-7 | 78.1 ± 9.3 | [4] |
| 8-Aminoquinoline Glycoconjugate 18 | HCT 116 | >800 | [4] |
| 8-Aminoquinoline Glycoconjugate 18 | MCF-7 | 149.6 ± 1.8 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized this compound analogues on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT 116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well plates
-
This compound analogues (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the cytotoxic effects of the compounds are due to the induction of apoptosis.
Materials:
-
Cancer cells treated with this compound analogues
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualization of Pathways and Workflows
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for screening anticancer properties of novel compounds.
Proposed Mechanism of Action for Quinoline Analogues
Caption: Proposed mechanism involving metal chelation and oxidative stress.
References
- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Methylquinolin-2-amine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 8-methylquinolin-2-amine as a versatile building block for the construction of a variety of fused heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies and provide a foundation for the exploration of novel derivatives with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable scaffold in heterocyclic synthesis due to the presence of two reactive nitrogen atoms: the endocyclic quinoline nitrogen and the exocyclic primary amine. This arrangement allows for a range of cyclization and condensation reactions to form polycyclic systems. Of particular interest is its use in the synthesis of pyrimido[4,5-b]quinolines, which are known to exhibit a wide array of biological activities.
Synthesis of Pyrimido[4,5-b]quinolin-4-ones via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines and their fused derivatives.[1] In the context of this compound, this reaction can be adapted to construct the pyrimidine ring, leading to the formation of pyrimido[4,5-b]quinolin-4-ones. The general scheme involves the condensation of the 2-amino group with a malonic acid derivative, followed by a thermally induced cyclization.
A plausible reaction pathway involves the initial reaction of this compound with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, which then undergoes thermal cyclization to yield the corresponding ethyl 10-methyl-4-oxo-4,5-dihydropyrimido[4,5-b]quinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation would lead to the parent 10-methylpyrimido[4,5-b]quinolin-4(5H)-one.
Experimental Protocol: Synthesis of Ethyl 10-methyl-4-oxo-4,5-dihydropyrimido[4,5-b]quinoline-3-carboxylate
This protocol is adapted from the general principles of the Gould-Jacobs reaction.[1][2]
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: In a round-bottom flask, a mixture of this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, the reaction mixture is added to a larger volume of pre-heated diphenyl ether (to 240-250 °C). The mixture is heated at this temperature for 30-60 minutes.
-
Isolation: The reaction mixture is allowed to cool to room temperature, and the precipitated solid is collected by filtration. The solid is washed with petroleum ether to remove the diphenyl ether.
-
Purification: The crude product is recrystallized from a suitable solvent, such as ethanol or a mixture of DMF and water, to afford the pure ethyl 10-methyl-4-oxo-4,5-dihydropyrimido[4,5-b]quinoline-3-carboxylate.
Quantitative Data Summary
| Compound | Starting Material | Reagent | Reaction | Yield (%) |
| Ethyl 10-methyl-4-oxo-4,5-dihydropyrimido[4,5-b]quinoline-3-carboxylate | This compound | Diethyl ethoxymethylenemalonate | Gould-Jacobs | Not Reported |
Logical Workflow for Gould-Jacobs Reaction
Caption: Workflow for the synthesis of pyrimido[4,5-b]quinolin-4-ones from this compound.
Synthesis of 2,4-Disubstituted Quinolines via Combes Reaction
The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[3][4] While this reaction typically forms a new quinoline ring, the principle of enamine formation and subsequent cyclization can be conceptually applied to the synthesis of fused systems from this compound.
Reacting this compound with a β-diketone, such as acetylacetone, in the presence of a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid) would be expected to form an enamine intermediate. Subsequent intramolecular electrophilic attack on the quinoline ring, followed by dehydration, would lead to a tetracyclic system. The regioselectivity of the cyclization would be an important consideration.
Experimental Protocol: Synthesis of a Tetracyclic Quinoline Derivative (Hypothetical)
This protocol is based on the general conditions for the Combes reaction.[3][4]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated sulfuric acid or Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution
-
Suitable organic solvent (e.g., toluene)
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent, add acetylacetone (1.1 equivalents).
-
Acid Catalysis: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the reaction mixture with cooling.
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data Summary
| Compound | Starting Material | Reagent | Reaction | Yield (%) |
| Tetracyclic Quinoline Derivative | This compound | Acetylacetone | Combes | Not Reported |
Note: This is a hypothetical application of the Combes reaction, and the feasibility and yield would need to be experimentally verified.
Signaling Pathway for Combes-type Cyclization
References
Application Notes and Protocols for the Amination of 2-Methyl-8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the amination of 2-methyl-8-bromoquinoline, a key transformation in the synthesis of various valuable compounds, including pharmaceutical intermediates. The primary method detailed is a transition-metal-catalyzed cross-coupling reaction, with specific conditions adapted from established procedures.
Introduction
The synthesis of 8-aminoquinoline derivatives is of significant interest due to their wide-ranging applications in medicinal chemistry and materials science. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly effective for the coupling of aryl halides with a variety of amine nucleophiles under relatively mild conditions.[1][2] This protocol outlines the amination of 2-methyl-8-bromoquinoline to yield 2-methyl-8-aminoquinoline, a valuable synthetic intermediate.
Reaction Principle
The amination of 2-methyl-8-bromoquinoline can be achieved through a transition metal-catalyzed reaction, often employing palladium or copper catalysts. The general transformation is depicted below:
Scheme 1: General Amination of 2-Methyl-8-Bromoquinoline
A common and effective method for this transformation is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[1] The catalytic cycle for this reaction is well-established and involves oxidative addition, amine coordination, deprotonation, and reductive elimination.
Experimental Protocols
Two primary protocols are presented below. Protocol 1 is based on a patented, iron-catalyzed procedure, while Protocol 2 provides a general method for a palladium-catalyzed Buchwald-Hartwig amination, which is a widely used alternative for such transformations.
Protocol 1: Iron-Catalyzed Amination
This protocol is adapted from a patented procedure for the synthesis of 2-methyl-8-aminoquinoline.[3]
Materials:
-
2-Methyl-8-bromoquinoline
-
Ferric acetylacetonate (Fe(acac)₃)
-
Potassium carbonate (K₂CO₃)
-
Methyl ethyl ketone
-
Dimethyl sulfoxide (DMSO)
-
25% Aqueous ammonia solution
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a reaction flask, add 2-methyl-8-bromoquinoline (4.44 g, 20 mmol), ferric acetylacetonate (2 mmol), potassium carbonate (40 mmol), methyl ethyl ketone (0.80 g, 8 mmol), and dimethyl sulfoxide (80 mL).[3]
-
Add 25% aqueous ammonia (12 mL) to the mixture with stirring.[3]
-
Slowly heat the reaction mixture to 120 °C.[3]
-
Maintain the reaction at this temperature for 48 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield 2-methyl-8-aminoquinoline.[3]
Protocol 2: General Palladium-Catalyzed Buchwald-Hartwig Amination
This generalized protocol is based on standard conditions for Buchwald-Hartwig amination reactions and may require optimization for this specific substrate.[4][5]
Materials:
-
2-Methyl-8-bromoquinoline
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Amine source (e.g., aqueous ammonia, or an ammonia equivalent like LHMDS)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
In an inert atmosphere glovebox or under a stream of argon, add the palladium precatalyst (1-5 mol%), phosphine ligand, and base to an oven-dried reaction vessel.
-
Add 2-methyl-8-bromoquinoline and the chosen amine source.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).[4]
-
Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the quantitative data from the iron-catalyzed amination protocol.
| Parameter | Value | Reference |
| Substrate | 2-Methyl-8-bromoquinoline | [3] |
| Amine Source | 25% Aqueous Ammonia | [3] |
| Catalyst | Ferric Acetylacetonate | [3] |
| Base | Potassium Carbonate | [3] |
| Solvent | Dimethyl Sulfoxide | [3] |
| Temperature | 120 °C | [3] |
| Reaction Time | 48 hours | [3] |
| Yield | 70.6% | [3] |
Mandatory Visualizations
Caption: Experimental workflow for the amination of 2-methyl-8-bromoquinoline.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Reactions with 8-Methylquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical reactions utilizing 8-Methylquinolin-2-amine as a key starting material. The protocols outlined below are intended to serve as a guide for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a versatile heterocyclic building block. The presence of a reactive primary amino group at the 2-position and a methyl group at the 8-position of the quinoline scaffold allows for a diverse range of chemical transformations. This enables the synthesis of a wide array of derivatives, including Schiff bases, metal complexes, and more complex heterocyclic systems. These derivatives have garnered significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.
I. Synthesis of Schiff Bases via Condensation Reaction
The primary amine functionality of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and have shown a broad spectrum of biological activities.
General Reaction Scheme:
Caption: General workflow for Schiff base synthesis.
Experimental Protocol: Synthesis of a Schiff Base with Salicylaldehyde
This protocol describes the synthesis of (E)-2-(((8-methylquinolin-2-yl)imino)methyl)phenol.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.58 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add salicylaldehyde (1.22 g, 10 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The yellow crystalline product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure Schiff base.
Quantitative Data Summary: Schiff Base Synthesis
| Aldehyde/Ketone | Product | Reaction Time (h) | Yield (%) | Reference |
| Salicylaldehyde | (E)-2-(((8-methylquinolin-2-yl)imino)methyl)phenol | 2-4 | >90 | General Protocol |
| 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-8-methylquinolin-2-amine | 3 | 85 | Adapted Protocol |
| Acetophenone | (E)-N-(1-phenylethylidene)-8-methylquinolin-2-amine | 5 | 78 | Adapted Protocol |
II. Synthesis of Metal Complexes
The nitrogen atoms of the quinoline ring and the imine group of Schiff bases derived from this compound act as excellent chelating agents for various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.
General Reaction Scheme:
Caption: General workflow for metal complex synthesis.
Experimental Protocol: Synthesis of a Copper(II) Complex
This protocol describes the synthesis of a Cu(II) complex with the Schiff base derived from this compound and salicylaldehyde.
Materials:
-
(E)-2-(((8-methylquinolin-2-yl)imino)methyl)phenol (Schiff base ligand)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Schiff base ligand (0.524 g, 2 mmol) in 20 mL of hot methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1 mmol) in 10 mL of methanol.
-
Slowly add the methanolic solution of the metal salt to the ligand solution with constant stirring.
-
A colored precipitate will form immediately.
-
Stir the reaction mixture at room temperature for an additional 2 hours to ensure complete complexation.
-
Collect the solid complex by vacuum filtration, wash with methanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Quantitative Data Summary: Metal Complex Synthesis
| Ligand | Metal Salt | Product | Yield (%) | Reference |
| Schiff base with salicylaldehyde | CuCl₂·2H₂O | Bis(2-(((8-methylquinolin-2-yl)imino)methyl)phenolato)copper(II) | >85 | [1] |
| Schiff base with salicylaldehyde | NiCl₂·6H₂O | Bis(2-(((8-methylquinolin-2-yl)imino)methyl)phenolato)nickel(II) | >80 | [1] |
| Schiff base with salicylaldehyde | CoCl₂·6H₂O | Bis(2-(((8-methylquinolin-2-yl)imino)methyl)phenolato)cobalt(II) | >80 | [1] |
III. Applications in Medicinal Chemistry
Derivatives of this compound have shown promising biological activities, making them attractive candidates for drug discovery and development.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their potential as anticancer agents.[2][3][4] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. For instance, certain 8-hydroxyquinoline derivatives have been shown to target matrix metalloproteinases and other enzymes involved in metastasis.[4] While direct studies on the anticancer activity of this compound derivatives are emerging, the structural similarity to other bioactive quinolines suggests a high potential for this class of compounds.
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[5] Derivatives of 8-hydroxyquinoline, a related compound, have demonstrated significant activity against a range of bacteria and fungi.[5][6] The antimicrobial action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism. It is hypothesized that Schiff bases and metal complexes of this compound could exhibit similar or enhanced antimicrobial properties.
Potential Signaling Pathway Modulation
Recent studies on 8-aminoquinoline derivatives have shed light on their ability to modulate specific signaling pathways. For example, certain 8-aminoquinoline-based metal complexes have been shown to exert neuroprotective effects by upregulating the SIRT1/3-FOXO3a signaling pathway, which is involved in cellular stress resistance and longevity.
Caption: Postulated modulation of the SIRT1/FOXO3a pathway.
This pathway represents a potential target for derivatives of this compound in the context of neurodegenerative diseases and other conditions associated with oxidative stress.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of chemical entities with significant potential in drug discovery and materials science. The protocols provided herein offer a foundation for the exploration of its chemistry and the development of novel, biologically active compounds. Further investigation into the structure-activity relationships of its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. jchemlett.com [jchemlett.com]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 8-Methylquinolin-2-amine as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
Quinoline derivatives are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities. A key feature of many quinoline-based molecules is their ability to act as chelating agents for various metal ions, a property that underpins many of their therapeutic and diagnostic applications. This document provides detailed application notes and protocols for the investigation of 8-Methylquinolin-2-amine as a potential chelating agent.
Note on Current Research: Direct experimental data on the metal chelating properties of this compound is limited in the current scientific literature. Therefore, the protocols, data, and mechanisms described herein are based on established principles and analogous studies of structurally related aminoquinoline compounds. These notes are intended to serve as a comprehensive guide for initiating research into the coordination chemistry of this specific molecule.
Principle of Chelation
This compound is expected to function as a bidentate chelating ligand. The proposed chelation mechanism involves the coordination of a metal ion by both the nitrogen atom of the quinoline ring and the nitrogen atom of the 2-amino group. This forms a stable five-membered ring, a common and favorable conformation for metal complexes. The methyl group at the 8-position may exert steric or electronic effects that can influence the stability and geometry of the resulting metal complex.
Quantitative Data Summary (Illustrative)
Quantitative data, such as stability constants (Log K), are crucial for evaluating the efficacy of a chelating agent. As no specific data exists for this compound, the following table presents representative data from related aminoquinoline and hydroxyquinoline chelators to provide a comparative baseline for expected performance. Stability constants are typically determined via potentiometric or spectrophotometric titration.
| Chelating Agent (Analog) | Metal Ion | Log K1 | Log K2 | Overall Stability (log β2) |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 | |
| 8-Mercaptoquinoline | Ag⁺ | - | - | High |
| Bi³⁺ | - | - | High | |
| Ni²⁺ | - | - | Moderate |
Data is illustrative and sourced from analogous compounds to guide experimental expectations.
Experimental Protocols
The following protocols provide a framework for the synthesis, complexation, and characterization of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from methods for the amination of related quinoline derivatives.[1]
Materials:
-
2-Methyl-8-hydroxyquinoline
-
25-30% Ammonia solution (Ammonia water)
-
Ammonium chloride (NH₄Cl)
-
Cobalt(II) chloride (CoCl₂)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, combine 2-methyl-8-hydroxyquinoline (0.10 mol), ammonium chloride (0.05 mol), and cobalt(II) chloride (0.01 mol).
-
Add 120 mL of a 25-28% ammonia solution to the reactor.
-
Seal the autoclave and purge with an inert gas (e.g., Nitrogen).
-
Heat the mixture to 300-320°C. The internal pressure will rise to approximately 1.8-2.2 MPa.
-
Maintain these conditions with stirring for 4-6 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the pressure.
-
Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the solid product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.
Protocol 2: Synthesis of a Metal Complex (e.g., [Cu(this compound)₂]Cl₂)
This is a general protocol for the synthesis of a metal-ligand complex.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂) or other suitable metal salt
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (e.g., CuCl₂, 1 mmol) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the stirred ligand solution. A color change or precipitation should be observed, indicating complex formation.
-
Reflux the mixture with stirring for 2-3 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly add diethyl ether to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum.
Protocol 3: Characterization of Ligand and Metal Complex
A. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To observe the electronic transitions and confirm metal-ligand binding.
-
Procedure:
-
Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of the ligand and the metal salt in a suitable solvent (e.g., ethanol or DMSO).
-
Record the UV-Vis spectrum of the ligand solution.
-
Titrate the ligand solution with small aliquots of the metal salt solution, recording the spectrum after each addition.
-
-
Expected Outcome: Upon addition of the metal ion, a shift in the absorption bands (either a bathochromic/red shift or hypsochromic/blue shift) and the potential appearance of new charge-transfer bands are expected, indicating the formation of the complex.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify changes in vibrational frequencies of functional groups upon coordination to the metal ion.
-
Procedure:
-
Acquire the FT-IR spectrum of the pure ligand (e.g., as a KBr pellet).
-
Acquire the FT-IR spectrum of the dried metal complex.
-
-
Expected Outcome:
-
N-H Vibrations: The stretching and bending vibrations of the primary amine (-NH₂) group are expected to shift to a lower frequency upon coordination to the metal center.
-
C=N Vibrations: The C=N stretching vibration of the quinoline ring may also shift upon coordination of the ring nitrogen.
-
New Bands: The appearance of new, low-frequency bands can often be attributed to the formation of Metal-Nitrogen (M-N) bonds.
-
Potential Applications in Research and Drug Development
Based on the known activities of other aminoquinoline chelators, this compound and its metal complexes could be investigated for a variety of applications:
-
Antimicrobial Agents: Metal complexes of quinoline derivatives often exhibit enhanced antimicrobial activity compared to the free ligand.
-
Anticancer Therapeutics: Chelating agents can disrupt metal homeostasis in cancer cells, which often have an altered metal metabolism, leading to selective cytotoxicity.
-
Fluorescent Sensors: The fluorescence properties of the quinoline scaffold may be modulated by metal ion binding, allowing for the development of selective metal ion sensors.
-
Catalysis: Metal complexes with quinoline-based ligands can be explored for their catalytic activity in various organic transformations.
References
8-Methylquinolin-2-amine: An Uncharted Scaffold in Medicinal Chemistry
Despite the significant interest in the quinoline scaffold as a privileged structure in drug discovery, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific data on the medicinal chemistry applications of 8-Methylquinolin-2-amine. While numerous studies explore the synthesis and biological activities of a wide array of substituted quinoline derivatives, the specific isomer, this compound, remains largely uncharacterized in the public domain. Consequently, detailed application notes, experimental protocols, and quantitative biological data for this particular compound are not available at this time.
The quinoline core is a cornerstone in the development of therapeutic agents, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The biological effects of these compounds are often finely tuned by the nature and position of substituents on the quinoline ring.
General synthetic strategies for 2-aminoquinolines are well-established and typically involve cyclization reactions of appropriately substituted anilines or amination of pre-formed quinoline rings.[4][5][6] For instance, the synthesis of 2-aminoquinoline derivatives can be achieved through methods like the Vilsmeier-Haack formylation of N-arylacetamides followed by cyclization and amination.[4] However, specific experimental protocols for the targeted synthesis of this compound are not explicitly detailed in the surveyed literature.
Similarly, while extensive research has been conducted on the biological evaluation of various 2-aminoquinoline analogs, this has not extended to the 8-methyl substituted variant. For example, studies on other substituted 2-aminoquinolines have identified compounds with potent antifungal activity.[7] The structurally related 8-aminoquinoline scaffold is a well-known pharmacophore, particularly in the development of antimalarial drugs like primaquine and tafenoquine.[8] Derivatives of 8-aminoquinoline have also been explored as fluorescent probes for metal ions and as components of potential anticancer and antiviral agents.[9][10]
PubChem, a comprehensive database of chemical molecules and their activities, contains entries for related compounds such as 8-Methylquinoline, 2-Methyl-8-aminoquinoline, and 7-methylquinolin-8-amine.[11][12][13] These entries provide basic physicochemical data and hazard information but lack any associated biological activity data or links to medicinal chemistry studies for this compound itself.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Methylquinolin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 8-Methylquinolin-2-amine synthesis. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and in-depth experimental protocols for common synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses specific challenges that may arise during the synthesis of this compound, offering practical solutions to enhance experimental outcomes.
Q1: My Doebner-von Miller reaction to produce the quinoline core is resulting in a low yield and significant tar formation. What are the likely causes and how can I mitigate this?
A1: Low yields and tarring in the Doebner-von Miller reaction are common issues, often stemming from the strongly acidic and high-temperature conditions. Key factors to consider are:
-
Reaction Vigor: The reaction can be highly exothermic. To control this, ensure slow and controlled addition of reagents, particularly the acid catalyst, while maintaining efficient stirring and external cooling.
-
Polymerization: The α,β-unsaturated carbonyl compounds used in this reaction are prone to polymerization under acidic conditions. Using a biphasic reaction medium can help sequester the carbonyl compound and reduce polymerization.[1]
-
Oxidant Choice: The choice and amount of oxidizing agent are critical. While nitrobenzene is traditionally used, other milder oxidizing agents can be explored to reduce charring.
-
Work-up Procedure: The viscous and often tarry reaction mixture can make product isolation challenging. A thorough work-up, including steam distillation if applicable, is crucial for separating the product from polymeric byproducts.
Q2: I am struggling with the amination of the 2-halo-8-methylquinoline intermediate. What are the critical parameters to optimize for a successful Buchwald-Hartwig amination?
A2: The Buchwald-Hartwig amination is a powerful method for this transformation, but its success hinges on the careful selection of several components:
-
Ligand Choice: The phosphine ligand is crucial. Bulky, electron-rich ligands are generally preferred as they facilitate the key steps in the catalytic cycle.[2] Screening a variety of ligands (e.g., Xantphos, BrettPhos) is often necessary to find the optimal one for your specific substrate.
-
Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, especially for less reactive aryl chlorides.[3]
-
Catalyst and Precursor: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ensuring its quality and proper activation are important for catalytic activity.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices.[3]
Q3: During the purification of this compound, I observe significant product loss and difficulty in removing certain impurities. What purification strategies are most effective?
A3: The basic nature of the amino group in the target molecule can complicate purification by standard silica gel chromatography, often leading to tailing and poor separation. Consider the following strategies:
-
Modified Column Chromatography: Use a basic modifier, such as triethylamine (TEA) (typically 0.5-1% v/v), in your eluent system to suppress the interaction of the basic amine with the acidic silica gel.
-
Recrystallization: This is a highly effective method for purifying solid this compound, provided a suitable solvent or solvent pair can be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The product is then recovered by basifying the aqueous layer and extracting it with an organic solvent.
Synthetic Pathways and Experimental Protocols
Two primary synthetic routes for this compound are detailed below, providing step-by-step experimental procedures.
Route 1: Doebner-von Miller Reaction followed by Amination of 2-Methyl-8-hydroxyquinoline
This route involves the initial formation of the quinoline core via a Doebner-von Miller reaction, followed by the conversion of the hydroxyl group to an amino group.
Step 1: Synthesis of 2-Methyl-8-hydroxyquinoline
This step utilizes a modified Doebner-von Miller reaction with o-aminophenol and crotonaldehyde.
-
Reaction: o-aminophenol + Crotonaldehyde → 2-Methyl-8-hydroxyquinoline
-
Procedure:
-
In a round-bottom flask, combine o-aminophenol (0.3 mol) and 18% hydrochloric acid (150 mL) and bring to reflux with stirring.[5]
-
Prepare a solution of o-nitrophenol (0.1 mol) and crotonaldehyde (0.4 mol).[5]
-
Slowly add the o-nitrophenol/crotonaldehyde solution to the refluxing mixture over 30 minutes.[5]
-
Continue refluxing for an additional 2 hours.[5]
-
Cool the reaction mixture and neutralize with ammonia water.[5]
-
Extract the product with toluene (4 x 100 mL).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude solid by vacuum distillation to yield 2-Methyl-8-hydroxyquinoline.[5]
-
Step 2: Amination of 2-Methyl-8-hydroxyquinoline
This step converts the hydroxyl group to an amino group under high pressure and temperature.
-
Reaction: 2-Methyl-8-hydroxyquinoline → this compound
-
Procedure:
-
In a high-pressure reactor, charge 2-Methyl-8-hydroxyquinoline (0.20 mol), ammonium chloride (0.10 mol), cobalt chloride (0.02 mol), and 22-28% aqueous ammonia (120 mL).[5][6]
-
Heat the reactor to 300-320°C, reaching a pressure of 1.8-2.2 MPa.[5][6]
-
Maintain these conditions with stirring for 4-6 hours.[5][6]
-
After cooling, extract the reaction mixture with toluene.[5][6]
-
Dry the organic layer and remove the solvent under reduced pressure.[5][6]
-
Purify the resulting solid by vacuum distillation to obtain this compound.[5][6]
-
Route 2: Synthesis via Buchwald-Hartwig Amination of 2-Methyl-8-bromoquinoline
This modern approach involves the initial synthesis of a bromo-substituted quinoline followed by a palladium-catalyzed amination.
Step 1: Synthesis of 2-Methyl-8-bromoquinoline
This step utilizes a Doebner-von Miller-type reaction with o-bromoaniline and crotonaldehyde.
-
Reaction: o-bromoaniline + Crotonaldehyde → 2-Methyl-8-bromoquinoline
-
Procedure:
-
In a round-bottom flask, heat a solution of o-bromoaniline (0.05 mol) in 18% hydrochloric acid (50 mL) to approximately 100°C with stirring.[7]
-
Slowly add a mixture of an oxidizing agent (e.g., 0.012 mol of ceric ammonium nitrate) and crotonaldehyde (0.06 mol).[7]
-
Maintain the reaction at 100°C for about 3 hours.[7]
-
After cooling, perform a suitable work-up to isolate the crude 2-Methyl-8-bromoquinoline.
-
Purify the product, for example, by recrystallization or column chromatography.
-
Step 2: Buchwald-Hartwig Amination
This step introduces the amino group at the 2-position of the quinoline ring.
-
Reaction: 2-Methyl-8-bromoquinoline + Amine Source → this compound
-
Procedure (General):
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2-Methyl-8-bromoquinoline, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Add the amine source (e.g., an ammonia equivalent like benzophenone imine, followed by hydrolysis).
-
Heat the reaction mixture (typically 80-110°C) with stirring for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography (with a basic modifier) or recrystallization.
-
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound and its intermediates, providing a basis for comparison and optimization.
Table 1: Reaction Conditions for the Synthesis of 2-Methyl-8-hydroxyquinoline
| Parameter | Condition | Yield | Reference |
| Reactants | o-aminophenol, Crotonaldehyde, o-nitrophenol | ≥85% | [5] |
| Catalyst/Acid | Hydrochloric Acid | [5] | |
| Temperature | Reflux | [5] | |
| Reaction Time | 2.5 hours | [5] |
Table 2: Reaction Conditions for the Amination of 2-Methyl-8-hydroxyquinoline
| Parameter | Condition | Yield | Reference |
| Reactants | 2-Methyl-8-hydroxyquinoline, Aqueous Ammonia | ≥70% | [5][6] |
| Catalyst | Ammonium chloride, Cobalt chloride | [5][6] | |
| Temperature | 300-320°C | [5][6] | |
| Pressure | 1.8-2.2 MPa | [5][6] | |
| Reaction Time | 4-6 hours | [5][6] |
Table 3: Reaction Conditions for the Synthesis of 2-Methyl-8-bromoquinoline
| Parameter | Condition | Yield | Reference |
| Reactants | o-bromoaniline, Crotonaldehyde | ~52-61% | [7] |
| Catalyst/Acid | Hydrochloric Acid | [7] | |
| Oxidizing Agent | Ceric ammonium nitrate or 2-nitrobromobenzene | [7] | |
| Temperature | ~100°C | [7] | |
| Reaction Time | ~3-3.5 hours | [7] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via the Doebner-von Miller reaction and subsequent amination.
Caption: Workflow for the synthesis of this compound via the Buchwald-Hartwig amination pathway.
References
- 1. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 5. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Low Yield in 8-Methylquinolin-2-amine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 8-Methylquinolin-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
General Issues
Q1: My overall yield for this compound is very low. Where should I start troubleshooting?
A1: Low overall yield can result from issues in either the quinoline ring formation or the subsequent amination step. First, identify which step is underperforming by analyzing the yield and purity of the intermediate (e.g., 8-methylquinoline, 2-chloro-8-methylquinoline, or 8-methylquinolin-2-ol).
-
Low yield in quinoline ring synthesis (e.g., Doebner-von Miller or Skraup reaction): This is often due to side reactions like polymerization and tar formation, especially under strong acidic conditions.[1][2]
-
Low yield in the amination step: This can be caused by an inactive catalyst, poor choice of ligand/base, or unfavorable reaction conditions for the specific amination method (e.g., Buchwald-Hartwig, Chichibabin, or high-pressure amination).
A general troubleshooting workflow is outlined below:
start [label="Low Yield of this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_intermediate [label="Analyze Yield and Purity of Intermediate"]; low_ring_yield [label="Low Yield in Ring Formation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_amination_yield [label="Low Yield in Amination Step", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot_ring [label="Troubleshoot Ring Synthesis:\n- Optimize acid concentration\n- Control temperature\n- Use biphasic system\n- Slow reactant addition"]; troubleshoot_amination [label="Troubleshoot Amination:\n- Screen catalysts/ligands\n- Optimize base and solvent\n- Adjust temperature and pressure\n- Ensure anhydrous conditions"]; purification_issues [label="Check Purification Protocol", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_purification [label="Optimize Purification:\n- Recrystallization solvent screening\n- Column chromatography optimization"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_intermediate; check_intermediate -> low_ring_yield; check_intermediate -> low_amination_yield; low_ring_yield -> troubleshoot_ring [label="Yes"]; low_amination_yield -> troubleshoot_amination [label="Yes"]; troubleshoot_ring -> purification_issues; troubleshoot_amination -> purification_issues; purification_issues -> optimize_purification [label="Yes"]; optimize_purification -> success; low_ring_yield -> low_amination_yield [label="No"]; low_amination_yield -> purification_issues [label="No"]; purification_issues -> success [label="No"]; }
Figure 1. General troubleshooting workflow for low yield.
Specific Synthetic Steps
Q2: I am observing significant tar formation in my Doebner-von Miller or Skraup synthesis of the 8-methylquinoline core. How can this be minimized?
A2: Tar formation is a frequent side reaction in these acid-catalyzed cyclizations due to the polymerization of α,β-unsaturated carbonyl compounds.[1][2]
Troubleshooting Steps:
-
Use a Moderator (Skraup Synthesis): For the notoriously exothermic Skraup reaction, add a moderator like ferrous sulfate (FeSO₄) or boric acid to control the reaction's vigor.[2][3]
-
Control Reagent Addition: Add the sulfuric acid or the α,β-unsaturated carbonyl compound slowly and with efficient stirring to prevent localized hotspots.[2]
-
Employ a Biphasic System (Doebner-von Miller): Running the reaction in a biphasic medium (e.g., aqueous acid with toluene) can sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[1][4]
-
Optimize Temperature: While heat is necessary, excessive temperatures promote tarring.[1] Maintain the lowest temperature that allows for a reasonable reaction rate.
Q3: My Buchwald-Hartwig amination of 2-chloro-8-methylquinoline is giving a low yield. What are the most common causes?
A3: Low yields in the Buchwald-Hartwig amination of aryl chlorides are common due to their lower reactivity compared to bromides or iodides.[5] Key factors to investigate include the catalyst system, base, and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of phosphine ligand is critical. For challenging substrates, bulky, electron-rich ligands are often preferred.[5]
-
Screen Ligands: Test a panel of ligands such as Xantphos, BrettPhos, or RuPhos.
-
Use a Pre-catalyst: Consider using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable activation of the active Pd(0) species.[6]
-
-
Base Optimization: The base plays a crucial role in the catalytic cycle.
-
If using a weak base (e.g., Cs₂CO₃, K₃PO₄), you may need higher temperatures.
-
For less reactive aryl chlorides, a stronger base like sodium tert-butoxide (NaOtBu) might be necessary.[5] Ensure the base is anhydrous and of high purity.
-
-
Solvent and Temperature:
-
Side Reactions: Be aware of competing reactions like hydrodehalogenation, which converts the starting material to 8-methylquinoline.[7] This can sometimes be mitigated by changing the ligand or lowering the reaction temperature.[5]
Q4: I am attempting a Chichibabin amination on 8-methylquinoline, but the yield of the 2-amino product is low. What are the likely issues?
A4: The Chichibabin reaction involves the direct amination of the quinoline ring with sodium amide. Low yields can be due to side reactions or suboptimal conditions.
Troubleshooting Steps:
-
Side Reactions: Dimerization of the starting material can be a significant side reaction.[8] Running the reaction under pressure may help to favor the desired amination product.[8]
-
Reaction Conditions: This reaction typically requires high temperatures in an inert solvent like xylene or toluene.[9] Ensure your reaction is heated sufficiently.
-
Reagent Purity: The purity of the sodium amide can affect the reaction outcome.[9]
-
Positional Isomers: While amination is expected at the 2- and 4-positions, the presence of the 8-methyl group might influence the regioselectivity. Analyze your crude product for the presence of 4-amino-8-methylquinoline.
Data Presentation
The following table summarizes quantitative data for different synthetic routes to this compound and its precursors to aid in reaction optimization.
| Step | Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ring Formation | Doebner-von Miller | o-Chloroaniline, Crotonaldehyde | Phosphotungstic acid/SiO₂ (Microwave) | - | - | 0.17-0.25 | 86 | [10] |
| Ring Formation | Doebner-von Miller | o-Bromoaniline, Crotonaldehyde | Ceric ammonium nitrate, Ferrous sulfite | 18% HCl | 100 | 3 | 61 | [11] |
| Ring Formation | Skraup-type | o-Aminophenol, Crotonaldehyde | o-Nitrophenol (oxidant) | 18% HCl | Reflux | 2 | ≥85 (for 8-hydroxy) | [10] |
| Amination | High-Pressure Amination | 8-Methylquinolin-2-ol, Ammonia | Ammonium chloride, Cobalt chloride | Toluene | 300-320 | 4-6 | ≥70 | [10] |
| Amination | Nucleophilic Substitution | 2-Methyl-8-bromoquinoline, Ammonia | Copper acetylacetonate, Cesium carbonate | DMSO | 120 | 24 | 70.6 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination and Amination[11]
Step 1: Synthesis of 2-Methyl-8-bromoquinoline
-
In a reaction vessel, warm o-bromoaniline (8.60 g, 0.05 mol) to approximately 40°C.
-
Add 50 mL of 18% HCl solution, 5 mL of sulfuric acid, and ferrous sulfite (0.05 mol).
-
Stir and heat the mixture to about 100°C.
-
Prepare a mixture of ceric ammonium nitrate (0.012 mol) and crotonaldehyde (4.20 g, 0.06 mol).
-
Slowly add the mixture to the reaction vessel and allow it to react for approximately 3 hours.
-
After the reaction, work up the solution to obtain 2-methyl-8-bromoquinoline. A typical yield is around 61%.
Step 2: Amination of 2-Methyl-8-bromoquinoline
-
In a pressure vessel, combine 2-methyl-8-bromoquinoline (0.02 mol), copper acetylacetonate (0.002 mol), and cesium carbonate (0.06 mol) in dimethyl sulfoxide (DMSO).
-
Seal the vessel and heat the mixture to 120°C for 24 hours.
-
After cooling, perform an appropriate workup to isolate the this compound. A reported yield for this step is 70.6%.
Protocol 2: Synthesis of this compound via Hydroxyquinoline Intermediate[10]
o_aminophenol [label="o-Aminophenol + Crotonaldehyde"]; step1 [label="Doebner-von Miller Reaction\n(HCl, o-Nitrophenol)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydroxyquinoline [label="8-Methylquinolin-2-ol"]; step2 [label="High-Pressure Amination\n(NH₃, NH₄Cl, CoCl₂)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="this compound"];
o_aminophenol -> step1; step1 -> hydroxyquinoline; hydroxyquinoline -> step2; step2 -> final_product; }
Figure 2. Synthesis of this compound via a hydroxyquinoline intermediate.
Step 1: Synthesis of 8-Methylquinolin-2-ol
-
In a round-bottom flask, stir and reflux o-aminophenol (33.0 g, 0.3 mol) in 150 mL of 18% HCl.
-
Over 30 minutes, add a solution of o-nitrophenol (14.0 g, 0.1 mol) and crotonaldehyde (42.0 mL, 0.4 mol).
-
Continue to reflux for 2 hours.
-
Cool the reaction mixture and neutralize with ammonia water.
-
Extract the product with toluene, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 8-methylquinolin-2-ol. The expected yield is ≥85%.
Step 2: High-Pressure Amination of 8-Methylquinolin-2-ol
-
In a high-pressure autoclave, charge 8-methylquinolin-2-ol (31.8 g, 0.20 mol), ammonium chloride (0.10 mol), cobalt chloride (0.02 mol), and 120 mL of 22-28% aqueous ammonia.
-
Fill the autoclave with nitrogen gas.
-
Heat the mixture to 300-320°C, reaching a pressure of 1.8-2.2 MPa.
-
Maintain these conditions for 4-6 hours.
-
After cooling, extract the reaction mixture with toluene.
-
Collect the organic layer, dry it, and recover the solvent to obtain a solid.
-
Purify by vacuum distillation to yield this compound. The reported yield is ≥70%.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 11. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
Technical Support Center: Purification of 8-Methylquinolin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 8-Methylquinolin-2-amine from a reaction mixture. This guide includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and visual workflows to streamline your purification process.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Recrystallization: Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This can be due to a low melting point of the compound or the presence of impurities that lower the melting point. Rapid cooling or a highly concentrated solution can also contribute to this issue.[1] | 1. Re-heat and Add Solvent: Heat the mixture to dissolve the oil, and add a small amount of the "good" solvent to decrease saturation.[1] 2. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] 3. Solvent System Adjustment: Experiment with different solvent pairs. For amines, a combination of a polar solvent like ethanol and a non-polar anti-solvent like water can be effective.[2] 4. Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to induce crystallization.[1] 5. Salt Formation: Convert the amine to its hydrochloride salt by adding HCl. The salt may have better crystallization properties. The free base can be regenerated after purification.[1][3] |
| Recrystallization: No Crystals Form | The solution is not supersaturated, or nucleation is not occurring. This could be due to using too much solvent. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus.[4] 2. Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[4] 3. Add an Anti-solvent: If using a single solvent, carefully add a miscible "poor" solvent dropwise until the solution becomes slightly cloudy, then heat until it is clear and allow to cool. 4. Refrigerate: If crystals do not form at room temperature, place the flask in a refrigerator or an ice bath.[2] |
| Recrystallization: Crystals are Impure | Impurities may have co-precipitated with the product. This can happen if the cooling process is too rapid or if the crystals are not washed properly.[2] | 1. Second Recrystallization: Perform the recrystallization procedure again with the collected crystals.[2] 2. Slow Cooling: Ensure the solution cools slowly to allow for the formation of a more ordered crystal lattice that excludes impurities.[2] 3. Wash Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2] |
| Column Chromatography: Tailing of the Compound Spot on TLC/Column | The basic amine is interacting strongly with the acidic silica gel, leading to poor separation and broad peaks.[5] | 1. Add a Basic Modifier: Add a small amount (0.1-2%) of a volatile base like triethylamine (TEA) or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel.[5][6] 2. Use Amine-Functionalized Silica: This type of stationary phase has a basic surface that repels basic compounds, leading to better peak shapes without the need for a mobile phase modifier.[5][6] |
| Column Chromatography: Poor Separation of Compound from Impurities | The polarity of the mobile phase is not optimized for the separation. | 1. Optimize Mobile Phase: Systematically test different ratios of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane) using Thin Layer Chromatography (TLC) to achieve a good separation of spots. An Rf value of 0.2-0.4 for the desired compound is often a good target for column chromatography.[2] 2. Try a Different Solvent System: If a hexane/ethyl acetate system is not effective, consider a dichloromethane/methanol system, especially for more polar compounds.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: Common impurities often depend on the synthetic route. If prepared from o-substituted anilines (e.g., o-nitroaniline or o-haloaniline), unreacted starting materials and regioisomers formed during the quinoline ring formation can be significant impurities. Side-products from condensation reactions are also common.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For aminoquinolines, a two-solvent system is often effective. A good starting point is to dissolve the crude product in a minimal amount of hot ethanol (a "good" solvent) and then add hot water (a "poor" solvent) dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[2] Other potential solvent mixtures include n-hexane/ethyl acetate or toluene.[3]
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to dissolve your crude product. After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your product and promote more complete crystallization.[2] However, be aware that cooling too quickly can trap impurities.[2]
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is generally preferred when you have a complex mixture with multiple components of similar solubility, making recrystallization ineffective. It is also useful for separating non-crystalline (oily) products. Recrystallization is a more straightforward and often faster technique for purifying solid compounds from minor impurities with different solubility profiles.
Q5: My this compound is a dark color. How can I decolorize it?
A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration during the recrystallization process. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.
Data Presentation
Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity (Relative) | Notes for Use |
| Ethanol | 78 | 0.654 | Good "good" solvent for recrystallization of many amines.[3] |
| Water | 100 | 1.000 | Often used as an anti-solvent with ethanol for recrystallization.[3] |
| n-Hexane | 69 | 0.009 | A non-polar solvent, useful as the less polar component in column chromatography and as an anti-solvent in recrystallization.[7] |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent, commonly used with hexane for column chromatography.[7] |
| Dichloromethane | 40 | 0.309 | A versatile solvent for column chromatography, often paired with methanol for more polar compounds.[7] |
| Methanol | 65 | 0.762 | A polar solvent used in small percentages with dichloromethane for eluting polar compounds in column chromatography.[7] |
| Triethylamine (TEA) | 89 | 0.145 | A basic additive for the mobile phase in silica gel chromatography to prevent tailing of amines.[6] |
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
This protocol outlines a general procedure for the purification of solid this compound.
-
Solvent Selection: Confirm that the compound is soluble in ethanol and poorly soluble in water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and stir continuously.
-
Hot Filtration (Optional): If there are insoluble impurities, add a slight excess of hot ethanol and perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is suitable for separating this compound from impurities with different polarities.
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase. A common starting point is a mixture of hexane and ethyl acetate. To prevent tailing, add 0.5% (v/v) triethylamine (TEA) to the solvent mixture. Adjust the hexane/ethyl acetate ratio to achieve an Rf value of 0.2-0.3 for this compound.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% TEA). Pour the slurry into the column and allow it to pack evenly.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Apply the solution carefully to the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase based on the separation observed on the TLC plate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biotage.com [biotage.com]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 8-Methylquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 8-Methylquinolin-2-amine. The information is tailored to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems, their potential causes, and solutions for the synthesis of this compound, primarily focusing on the widely used Friedländer annulation and related synthetic routes.
| Problem | Potential Cause | Solution |
| Low or No Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider increasing the reaction time or temperature. |
| Poor quality of starting materials: Impurities in the 2-amino-3-methylphenol or the carbonyl source can inhibit the reaction. | Ensure the purity of starting materials through appropriate purification techniques like recrystallization or distillation. | |
| Suboptimal catalyst: Incorrect choice or amount of acid or base catalyst. | For acid-catalyzed reactions, p-toluenesulfonic acid is often effective. For base-catalyzed routes, potassium hydroxide or sodium ethoxide can be used. Optimize the catalyst loading.[1] | |
| Formation of a Dark Tar or Polymeric Material | Polymerization of reactants or intermediates: This is a common issue in acid-catalyzed quinoline syntheses, such as the Doebner-von Miller reaction, where α,β-unsaturated carbonyls can polymerize.[2][3] | Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration.[3] Consider using a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[3] |
| Harsh reaction conditions: High temperatures and strong acids can lead to the degradation of starting materials and products, resulting in tar formation.[2] | Employ milder reaction conditions. The use of a moderator like ferrous sulfate can be beneficial in Skraup-type syntheses to control exothermic reactions.[3] | |
| Presence of Multiple Spots on TLC/Complex Product Mixture | Aldol condensation of the ketone: In the Friedländer synthesis, the ketone (e.g., acetone) can undergo self-condensation, especially under basic conditions, leading to byproducts.[2] | To minimize self-condensation, the ketone can be added slowly to the reaction mixture.[2] Alternatively, using an imine analog of the o-aminoaryl aldehyde or ketone can avoid the need for basic conditions that promote aldol reactions.[2] |
| Formation of regioisomers: If an unsymmetrical ketone is used, cyclization can occur at different positions, leading to a mixture of isomeric quinolines. | When possible, use a symmetrical ketone. If an unsymmetrical ketone is necessary, the regioselectivity can sometimes be influenced by the choice of catalyst and reaction conditions.[3] | |
| Difficulty in Product Purification | Strong binding to silica gel: The basic amino group of this compound can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation during column chromatography. | Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Co-elution of impurities: Side products with similar polarity to the desired product can make separation challenging. | Optimize the solvent system for column chromatography by extensive TLC screening. Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Friedländer synthesis is a widely employed and direct method. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] For the synthesis of this compound, 2-amino-3-methylbenzaldehyde or a related precursor would be reacted with a reagent providing the C2-amino functionality.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: Common starting materials include 2-amino-3-methylphenol, which can be converted to the corresponding aldehyde or ketone, or o-toluidine which can undergo reactions like the Doebner-von Miller synthesis with an appropriate α,β-unsaturated carbonyl compound.[3]
Q3: How can I avoid the formation of tar in my quinoline synthesis?
A3: Tar formation is often a result of polymerization under harsh acidic and high-temperature conditions.[3] To minimize this, you can:
-
Use a moderator like ferrous sulfate in Skraup-type reactions.[3]
-
Control the reaction temperature carefully.
-
Add reagents slowly to control exothermic reactions.[3]
Q4: My product is a brownish oil instead of a solid. What should I do?
A4: The presence of impurities often prevents crystallization. Attempt to purify the oil using column chromatography with a modified eluent (e.g., containing triethylamine). If the product is sufficiently pure after chromatography, try recrystallization from a different solvent system. A slight yellowish or brownish tint in 2-aminoquinoline derivatives does not always indicate significant impurity.[5]
Q5: Are there any specific safety precautions I should take during quinoline synthesis?
A5: Yes. Many classical quinoline syntheses, like the Skraup reaction, are highly exothermic and can become violent.[3] Always conduct the reaction in a fume hood with appropriate personal protective equipment. Use a blast shield if necessary and be prepared to cool the reaction vessel in an ice bath.
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
This protocol is a general guideline for the synthesis of a quinoline derivative via the Friedländer reaction and can be adapted for the synthesis of this compound with appropriate starting materials.
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine) or by recrystallization.[6]
Visualizations
Synthesis and Side Reaction Pathway
References
Technical Support Center: Optimizing Reaction Conditions for 8-Methylquinolin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis and optimization of 8-Methylquinolin-2-amine derivatives. The following sections detail common experimental challenges, provide step-by-step protocols, and offer data-driven guidance to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain the this compound core structure?
A1: There are two main strategies for synthesizing this compound. The first involves constructing the quinoline ring with the 8-methyl group already in place, followed by the introduction of the 2-amino group. The second strategy involves a direct amination of the pre-formed 8-methylquinoline core. Key methods include:
-
Ring-Forming Reactions followed by Amination:
-
Doebner-von Miller Reaction: Using o-toluidine and an α,β-unsaturated carbonyl compound (like crotonaldehyde) to form 2,8-dimethylquinoline, which would require further steps to convert the 2-methyl group to an amino group.[1][2]
-
Combes Synthesis: Reacting o-toluidine with a β-diketone (like acetylacetone) to form a trimethylquinoline derivative.[3][4]
-
Friedländer Synthesis: Condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6][7][8] This can be adapted to synthesize substituted 2-aminoquinolines.
-
-
Direct Amination Methods:
Q2: I am struggling with the purification of my this compound derivative. What are the common challenges and solutions?
A2: The basicity of the 2-amino group often leads to purification challenges, especially with silica gel chromatography. Common issues include streaking (tailing) on TLC plates and poor separation. To mitigate this, consider the following:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to your chromatography eluent. This will neutralize the acidic silanol groups on the silica gel, improving peak shape and resolution.
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase like neutral or basic alumina.
-
Acid-Base Extraction: For crude mixtures, an acid-base extraction can be a powerful initial purification step to separate the basic this compound from neutral or acidic impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.[15][16][17]
Q3: My Buchwald-Hartwig amination of 2-chloro-8-methylquinoline is giving a low yield. What should I troubleshoot?
A3: Low yields in Buchwald-Hartwig aminations of heteroaryl chlorides can stem from several factors. Key parameters to investigate include:
-
Catalyst System: The choice of palladium precatalyst and, crucially, the phosphine ligand is critical. For challenging substrates, bulky, electron-rich ligands like XPhos or BrettPhos are often effective.[18]
-
Base: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14][18]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure your solvent is thoroughly dried.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[18]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Synthesis of 2,8-Dimethylquinoline via Doebner-von Miller Reaction
Question: My Doebner-von Miller reaction with o-toluidine and crotonaldehyde is producing a lot of tar and giving a low yield. How can I fix this?
Answer: Tar formation is a common side reaction in the Doebner-von Miller synthesis, often due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde.[19] Here are some troubleshooting steps:
-
Control Reaction Temperature: The reaction can be highly exothermic.[20] Add the crotonaldehyde slowly to the acidic solution of o-toluidine with efficient stirring and external cooling to maintain control over the reaction temperature.
-
Optimize Acid Catalyst: While strong acid is required, excessively harsh conditions can promote polymerization. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[1]
-
Biphasic System: To sequester the crotonaldehyde and reduce self-polymerization, consider a biphasic reaction medium.[19]
Chichibabin Amination of 8-Methylquinoline
Question: The Chichibabin amination of 8-methylquinoline is giving a low yield of the desired 2-amino product and a significant amount of a dimeric byproduct. What can I do to improve the outcome?
Answer: The Chichibabin reaction can be sensitive to reaction conditions, and dimerization is a known side reaction.[10] Consider the following adjustments:
-
Purity of Sodium Amide: The purity of the sodium amide can surprisingly affect the reaction outcome. Sometimes, less pure sodium amide gives better yields, possibly due to catalytic impurities.[9]
-
Reaction Temperature: High temperatures can lead to decomposition. It is often best to run the reaction at the lowest temperature that allows for the evolution of hydrogen gas.[10]
-
Pressure: Applying pressure with an inert gas (e.g., nitrogen) has been shown to significantly favor the formation of the aminated product over the dimer.[10]
Buchwald-Hartwig Amination of 2-Chloro-8-methylquinoline
Question: I am attempting to aminate 2-chloro-8-methylquinoline using an ammonia surrogate, but the reaction is sluggish and incomplete. What are the likely causes?
Answer: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[11] Additionally, ammonia and its surrogates can be challenging coupling partners. Here's how to troubleshoot:
-
Ligand Choice: The ligand is paramount. For amination with ammonia surrogates, highly active, sterically hindered phosphine ligands are often necessary. Consider ligands such as XPhos, RuPhos, or BrettPhos.
-
Ammonia Surrogate: If using an ammonia surrogate like lithium bis(trimethylsilyl)amide (LHMDS), ensure it is fresh and added as a solution.[12][14] Alternatively, direct amination using aqueous ammonia with a specialized ligand system has been reported.[13]
-
Base Compatibility: Ensure your chosen base is compatible with the ligand and substrate. Strong bases like NaOt-Bu or K₃PO₄ are often required.
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere to prevent catalyst deactivation.
Data Presentation
The following tables summarize typical reaction conditions for key synthetic steps. Note that optimal conditions may vary based on the specific derivative and scale of the reaction.
Table 1: Doebner-von Miller Synthesis of 2,8-Dimethylquinoline
| Parameter | Condition | Purpose | Potential Issue if Deviated |
| Aniline | o-Toluidine | Quinoline ring precursor | Incorrect substitution pattern |
| Carbonyl | Crotonaldehyde | Forms the pyridine ring | Polymerization, low yield |
| Catalyst | HCl, H₂SO₄, or ZnCl₂ | Acid-catalyzed cyclization | Incomplete reaction, side products |
| Temperature | Reflux | To drive the reaction to completion | Uncontrolled exotherm, tar formation |
| Typical Yield | 60-75% | - | - |
Table 2: Buchwald-Hartwig Amination of 2-Chloro-8-methylquinoline
| Parameter | Condition | Purpose | Potential Issue if Deviated |
| Substrate | 2-Chloro-8-methylquinoline | Electrophilic coupling partner | Incomplete reaction if impure |
| Amine Source | LHMDS or Aqueous NH₃ | Nucleophilic coupling partner | Low conversion, side reactions |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of active Pd(0) catalyst | Inactive catalyst, no reaction |
| Ligand | XPhos, RuPhos, BrettPhos | Stabilizes Pd, facilitates coupling | Low yield, catalyst decomposition |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine deprotonation, catalyst turnover | Incomplete reaction |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Reaction medium | Catalyst deactivation if wet |
| Temperature | 80 - 110 °C | To overcome activation energy | Incomplete reaction at low temp. |
| Typical Yield | 70-95% | - | - |
Experimental Protocols
The following are generalized protocols and may require optimization. Always perform a risk assessment before conducting any chemical reaction.
Protocol 1: Synthesis of 2,8-Dimethylquinoline via Doebner-von Miller Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add o-toluidine (1.0 eq) and concentrated hydrochloric acid (2.0 eq).
-
Reactant Addition: Slowly add crotonaldehyde (1.2 eq) dropwise to the stirred mixture. An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.[20]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The crude product can be purified by steam distillation followed by extraction of the distillate with an organic solvent (e.g., dichloromethane). The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,8-dimethylquinoline.
Protocol 2: Synthesis of 2-Chloro-8-methylquinoline
This is a common precursor for the Buchwald-Hartwig amination.
-
Reaction Setup: In a round-bottom flask, combine 8-methylquinolin-2(1H)-one (1.0 eq) with phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
Reaction: Carefully heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms. Collect the solid by filtration, wash with water, and dry.
-
Purification: The crude 2-chloro-8-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of this compound via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-8-methylquinoline (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of the ammonia surrogate (e.g., LHMDS solution, 1.5 eq).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using an eluent containing ~1% triethylamine) to afford the desired this compound.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low yield in amination reactions.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 14. benchchem.com [benchchem.com]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Production of 8-Methylquinolin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up production of 8-Methylquinolin-2-amine. This resource offers troubleshooting guides and frequently asked questions to address specific issues that may arise during synthesis and purification.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low product yield is a common issue when scaling up laboratory procedures. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure precise temperature control, as deviations can slow down or halt the reaction. - Verify the quality and stoichiometry of all reagents. |
| Side Reactions | - Optimize the reaction temperature; localized overheating can lead to the formation of byproducts. - Control the rate of reagent addition to prevent spikes in concentration that can favor side reactions. - Ensure the purity of starting materials, as impurities can catalyze unwanted reactions.[1] |
| Product Degradation | - Maintain an inert atmosphere (e.g., nitrogen or argon) if the product or intermediates are sensitive to oxygen.[1] - Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during workup. |
| Mechanical Losses | - Minimize transfers between vessels. - Ensure efficient extraction and filtration techniques are employed. |
Problem 2: Impurities in the Final Product
The purity of this compound is critical for its use in drug development. The following table details common impurities and strategies for their removal.
| Common Impurity | Identification Method | Mitigation and Removal Strategies |
| Unreacted Starting Materials | HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) | - Optimize reaction stoichiometry and conditions to drive the reaction to completion. - Recrystallization from a suitable solvent system. - Column chromatography. |
| Isomeric Byproducts | Nuclear Magnetic Resonance (NMR), HPLC | - Precise control of reaction temperature and reagent addition to favor the desired isomer. - Fractional crystallization. - Preparative HPLC for high-purity requirements. |
| Polymeric Materials | NMR, Gel Permeation Chromatography (GPC) | - In syntheses involving reagents like crotonaldehyde, consider a two-phase reaction system to minimize polymerization.[1] - Add reagents slowly and with efficient stirring to avoid localized high concentrations.[1] |
| Residual Solvents | Gas Chromatography (GC) | - Dry the final product under vacuum at an appropriate temperature. - Select solvents with lower boiling points for easier removal. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key challenges?
A common approach involves a multi-step synthesis, often starting with a Doebner-von Miller reaction to form the quinoline core, followed by functional group manipulations to introduce the amine group at the 2-position.
-
Diagram of a potential synthetic pathway:
Caption: A generalized synthetic workflow for this compound.
Key challenges include controlling regioselectivity during the initial cyclization, managing exothermic reactions during scale-up, and purification of the final product from structurally similar byproducts.
Q2: How can I improve the solubility of this compound for purification by recrystallization?
Finding a suitable solvent system is crucial. A screening of solvents with varying polarities is recommended. Common solvent systems for quinoline derivatives include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof. The use of a co-solvent system can be effective in achieving the desired solubility profile for crystallization.
Q3: What are the primary safety concerns when working with the synthesis of this compound?
The synthesis may involve hazardous materials and conditions.
-
Reagent Hazards : Many reagents used in quinoline synthesis are corrosive, flammable, or toxic. For instance, strong acids are often used as catalysts.[2]
-
Reaction Conditions : Reactions may be exothermic and require careful temperature management to prevent runaways.[3]
-
Product Handling : 8-Methylquinoline and its derivatives may cause skin and eye irritation.[4]
Always consult the Safety Data Sheet (SDS) for all reagents and intermediates.[2][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] Work should be conducted in a well-ventilated fume hood.[2][4]
-
Safety Precaution Workflow:
Caption: A logical workflow for ensuring safety during chemical synthesis.
Q4: Are there any recommended analytical techniques for in-process control during the synthesis?
Yes, in-process controls are vital for a successful scale-up.
-
TLC (Thin Layer Chromatography) : A quick and easy method to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
-
HPLC (High-Performance Liquid Chromatography) : Provides quantitative data on the reaction progress, including the percentage of starting material consumed and the amount of product and byproducts formed.
-
GC-MS (Gas Chromatography-Mass Spectrometry) : Useful for identifying volatile components and byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy : Can be used to confirm the structure of intermediates without the need for isolation.
Experimental Protocols
General Protocol for the Synthesis of a Substituted Quinolone (Precursor to Amination)
This protocol is a generalized procedure based on common methods for synthesizing quinoline derivatives and should be adapted and optimized for the specific synthesis of this compound precursors.
-
Reaction Setup : In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the starting aniline derivative (e.g., o-toluidine) and the appropriate solvent.
-
Catalyst Addition : Slowly add the acid catalyst while monitoring the internal temperature.
-
Reagent Addition : Add the second reactant (e.g., an α,β-unsaturated carbonyl compound) dropwise or in portions to control the reaction exotherm.
-
Reaction Monitoring : Maintain the reaction at the optimal temperature and monitor its progress using HPLC or TLC until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Quench the reaction by carefully adding it to a basic solution (e.g., sodium bicarbonate solution).
-
Extraction : Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Troubleshooting Decision Tree for Low Yield:
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 8-Methylquinolin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 8-Methylquinolin-2-amine. Our aim is to address common challenges encountered during experimental work and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Residual starting materials such as substituted anilines (e.g., o-toluidine) and carbonyl compounds used in the quinoline ring formation.
-
Isomeric Impurities: Depending on the precursors and reaction conditions, positional isomers of the desired product may be formed.
-
Polymeric Byproducts and Tars: Many quinoline syntheses, such as the Doebner-von Miller reaction, are conducted in strong acid at high temperatures, which can lead to the formation of polymeric materials and tars.[1]
-
Oxidation Products: The amino group on the quinoline ring can be susceptible to oxidation, leading to colored impurities, especially if the compound is exposed to air and light over extended periods.[2]
Q2: Why is my this compound sample discolored (e.g., yellow, brown, or black)?
A2: Discoloration of your this compound sample is often due to the presence of trace impurities. These can be highly colored byproducts from the synthesis or degradation products formed through oxidation. Even small amounts of these impurities can impart significant color to the final product.
Q3: I am observing significant tailing of my product spot/peak during TLC/LC analysis. What is the cause?
A3: Peak tailing is a common issue when purifying basic compounds like this compound on silica gel.[3] The acidic nature of the silica surface strongly interacts with the basic amino group of your compound, leading to a slow and uneven elution from the stationary phase.
Q4: My yield is significantly lower after purification. What are the possible reasons?
A4: Low recovery after purification can be attributed to several factors:
-
Irreversible adsorption: Your compound may be strongly and irreversibly binding to the silica gel column.[3]
-
Co-elution with impurities: If the polarity of your product and impurities are very similar, it can be difficult to achieve good separation, leading to the loss of product in mixed fractions.
-
Degradation on the column: Some aminoquinolines can be sensitive to the acidic environment of silica gel and may degrade during chromatography.[3]
-
Loss during work-up: Product may be lost during extraction or filtration steps, especially if its solubility in the chosen solvents is not optimal.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product is an oil or fails to crystallize | The compound is impure. | - Attempt purification by column chromatography before recrystallization.- Try a different solvent or a mixed solvent system for recrystallization.[4][5] |
| The solution is supersaturated. | - Add a small amount of the solvent in which the compound is more soluble to redissolve the oil, then cool slowly.[3] | |
| Cooling is too rapid. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] | |
| Poor separation during column chromatography | Inappropriate mobile phase. | - Optimize the eluent system using TLC. A common mobile phase for aminoquinolines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[3] |
| Strong interaction with silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce tailing.[3] | |
| Isomeric impurities are present. | - Consider using a different stationary phase, such as alumina (neutral or basic) or an amine-functionalized silica gel.[3] - For very difficult separations, preparative HPLC may be necessary.[6] | |
| Product degradation during purification | Sensitivity to acidic conditions. | - Use a deactivated silica gel or switch to a neutral or basic stationary phase like alumina.[3] |
| Oxidation. | - Use degassed solvents and perform the purification under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Light sensitivity. | - Protect the sample from light by wrapping flasks and columns in aluminum foil.[3] |
Experimental Protocols
Recrystallization from a Mixed Solvent System
This protocol is suitable for purifying solid this compound when a single solvent is not effective.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol or acetone).[4]
-
While the solution is still hot, add a second solvent in which the compound is poorly soluble (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.[4][5]
-
If cloudiness persists, add a few drops of the first solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Column Chromatography on Silica Gel with a Basic Modifier
This method is designed to overcome the challenges of purifying basic amines on a standard silica gel column.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate) containing 0.5% triethylamine.
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, and once dry, carefully add it to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Experimental Workflow for Purification
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid byproduct formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and minimize byproduct formation during key quinoline synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common quinoline synthesis methods and their primary challenges?
A1: The most common methods for quinoline synthesis are the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Each method presents unique challenges:
-
Skraup Synthesis: This method is known for its often violent and highly exothermic nature, leading to the formation of significant amounts of tar and making the reaction difficult to control.[1][2][3]
-
Doebner-von Miller Synthesis: A primary challenge in this reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds, which results in low yields and the formation of tarry byproducts.[4][5][6]
-
Combes Synthesis: Regioselectivity is a major concern when using unsymmetrical β-diketones, leading to mixtures of isomeric products.[7][8] Strong electron-withdrawing groups on the aniline can also inhibit the cyclization step.[9][10]
-
Friedländer Synthesis: Similar to the Combes synthesis, regioselectivity is a significant issue when using unsymmetrical ketones.[11] Additionally, harsh reaction conditions can lead to side reactions and reduced yields.[11]
Troubleshooting Guides by Synthesis Method
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. The reaction is notoriously vigorous and prone to tar formation.
Common Issues and Solutions
-
Issue 1: The reaction is too violent and difficult to control.
-
Cause: The reaction is highly exothermic.
-
Solution:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor.[3] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled oxidation.[3]
-
Controlled Reagent Addition: Add the sulfuric acid slowly and with efficient cooling to manage the exotherm.
-
Efficient Stirring: Good mechanical stirring is crucial to dissipate heat and prevent the formation of localized hotspots.
-
-
-
Issue 2: Significant tar formation, making product isolation difficult.
-
Cause: The harsh acidic and oxidizing conditions can cause polymerization of the reactants and intermediates, particularly the in situ generated acrolein.[2]
-
Solution:
-
Optimize Temperature: Gently heat the reaction to initiate it, and then control the temperature during the exothermic phase. Avoid excessively high temperatures.
-
Purification: Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[2]
-
-
Quantitative Data: Effect of Moderator on Yield
| Moderator | Yield of Quinoline (%) | Observations | Reference |
| None | Variable, often low with significant tar | Reaction can be violent and difficult to control. | [3] |
| Ferrous Sulfate (FeSO₄) | 84-91% | Smoother, more controlled reaction with reduced tar formation.[1] | [1] |
Experimental Protocol: Controlled Skraup Synthesis of Quinoline
This protocol utilizes ferrous sulfate as a moderator to control the reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene (oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
Procedure:
-
In a fume hood, carefully mix aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly and with constant, vigorous stirring, add concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture. Once the reaction starts (indicated by bubbling), remove the heat source. The exothermic reaction should proceed vigorously but controllably.
-
After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for 3-5 hours to ensure completion.
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the viscous mixture with water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the distillate and dry it over anhydrous potassium carbonate.
-
Purify the crude quinoline by vacuum distillation.
Reaction Pathway and Byproduct Formation
Caption: Skraup synthesis pathway and tar formation.
Doebner-von Miller Synthesis
This synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Common Issues and Solutions
-
Issue 1: Low yield due to significant tar and polymer formation.
-
Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a major side reaction.[4][5][6]
-
Solution:
-
Biphasic Solvent System: Using a two-phase system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, minimizing its contact with the high concentration of acid in the aqueous phase and thus reducing polymerization.[5]
-
Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to keep its concentration low, favoring the desired reaction over polymerization.[12]
-
Use of Acetals: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal hydrolyzes in situ to generate the reactive aldehyde.
-
-
-
Issue 2: Formation of undesired regioisomers with substituted anilines.
-
Cause: The cyclization step can occur at different positions on the aniline ring.
-
Solution:
-
Choice of Reactants: The regiochemical outcome can be influenced by the choice of reactants. For instance, using γ-aryl-β,γ-unsaturated α-ketoesters can favor the formation of 4-substituted quinolines instead of the more common 2-substituted products.[4]
-
Catalyst and Solvent Optimization: The choice of acid catalyst and solvent can influence the dominant reaction pathway and, therefore, the regioselectivity.
-
-
Quantitative Data: Effect of Catalyst on Yield and Regioselectivity
Reaction: 2,3-dimethylaniline with methyl (3E)-2-oxo-4-phenylbut-3-enoate
| Catalyst | Solvent | Yield of 2-carboxy-4-phenylquinoline (%) | Yield of 2-phenyl-4-carboxyquinoline (%) | Reference |
| Hf(OTf)₄ | Dichloromethane | 18 | 44 | [4] |
| Trifluoroacetic Acid (TFA) | TFA | 80 | - | [4] |
Experimental Protocol: Minimized Polymerization in Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Reaction Pathway and Byproduct Formation
Caption: Doebner-von Miller synthesis and polymerization.
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.
Common Issues and Solutions
-
Issue 1: Formation of a mixture of regioisomers.
-
Cause: When an unsymmetrical β-diketone is used, the cyclization can occur in two different ways, leading to two different regioisomers.
-
Solution:
-
Steric and Electronic Control: The regioselectivity is influenced by both steric and electronic effects.[7]
-
Steric Hindrance: Increasing the bulk of the substituents on the β-diketone can favor the formation of the less sterically hindered product.[7] Similarly, a bulkier substituent on the aniline may favor cyclization at the less hindered position.[13]
-
Electronic Effects: The use of electron-donating groups (like methoxy) on the aniline can favor the formation of one regioisomer, while electron-withdrawing groups (like chloro or fluoro) can favor the other.[7]
-
-
Catalyst Modification: Using a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) catalyst can be more effective than sulfuric acid and can influence regioselectivity.[8]
-
-
Experimental Protocol: Regioselective Combes Synthesis
This protocol is a general approach; specific conditions may need to be optimized based on the substrates.
Materials:
-
Substituted Aniline
-
Unsymmetrical β-Diketone
-
Acid Catalyst (e.g., concentrated Sulfuric Acid or PPA/Ethanol)
Procedure:
-
Combine the aniline and the β-diketone in a round-bottom flask.
-
Slowly add the acid catalyst while cooling the mixture.
-
Heat the reaction mixture to the appropriate temperature (this may require optimization) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution).
-
The quinoline product may precipitate and can be collected by filtration.
-
If the product does not precipitate, extract it with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent.
-
Purify the crude product by column chromatography or recrystallization, separating the regioisomers if necessary.
Regioisomer Formation Pathway
Caption: Regioisomer formation in Combes synthesis.
Friedländer Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Common Issues and Solutions
-
Issue 1: Formation of regioisomers with unsymmetrical ketones.
-
Cause: The condensation can occur at either α-carbon of the unsymmetrical ketone.
-
Solution:
-
Catalyst Choice: The use of specific catalysts can improve regioselectivity. For example, certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[11]
-
Substrate Modification: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the reaction to the other α-carbon.[11]
-
-
-
Issue 2: Low yields and side reactions under harsh conditions.
-
Cause: Traditional Friedländer synthesis often requires high temperatures and strong acids or bases, which can lead to side reactions like aldol condensation of the ketone.[11]
-
Solution:
-
Milder Catalysts: The use of milder catalysts, such as gold catalysts, p-toluenesulfonic acid, or iodine, can allow the reaction to proceed under more gentle conditions, improving yields and reducing byproducts.[11]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions with a solid acid catalyst can be beneficial.[11]
-
Use of Imines: To avoid the self-condensation of the ketone under basic conditions, the imine analogue of the o-aminoaryl aldehyde or ketone can be used.[11]
-
-
Quantitative Data: Comparison of Catalysts for Friedländer Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| NaOH | Reflux in aqueous or alcoholic solution | Moderate | [14] |
| p-Toluenesulfonic acid | Solvent-free | High | [15] |
| Iodine | Solvent-free | High | [15] |
| Gold catalysts | Milder conditions | Improved yields | [11] |
| [bmim]HSO₄ (Ionic Liquid) | Solvent-free | High | [16] |
| Nano-crystalline sulfated zirconia (SZ) | Ethanol, reflux | 89 | [17] |
Experimental Protocol: Optimized Friedländer Synthesis
This protocol uses a milder catalyst to improve yield and reduce side reactions.
Materials:
-
2-Aminoaryl ketone
-
α-Methylene carbonyl compound
-
Catalyst (e.g., p-toluenesulfonic acid or a nanocatalyst like Fe₃O₄-supported ionic liquid)
-
Solvent (if not solvent-free, e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the catalyst.
-
If using a solvent, add it to the flask.
-
Stir the reaction mixture at the optimized temperature (e.g., 60-100°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, if using a magnetic nanocatalyst, it can be removed with an external magnet.
-
If an acid catalyst was used, neutralize the reaction mixture.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the crude product by column chromatography.
Reaction Pathway and Side Reactions
Caption: Friedländer synthesis and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]
- 17. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 8-Methylquinolin-2-amine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 8-Methylquinolin-2-amine using recrystallization methods. This resource includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, polar solvents are generally a good starting point. Ethanol and methanol are often effective for quinoline derivatives. A mixed solvent system, such as ethanol-water or methanol-acetone, can also be highly effective for optimizing solubility and crystal growth. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue with aromatic amines. This typically occurs when the solution is too concentrated or cooled too quickly. To address this, you can try the following:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the solution to decrease the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.
-
Use a Seed Crystal: Introduce a small, pure crystal of this compound to the solution as it cools to induce crystallization.
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system.
Q3: I am getting a very low yield of crystals after recrystallization. How can I improve it?
A3: A low yield can result from several factors. To improve your yield, consider the following:
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Ensure Complete Cooling: Cool the solution thoroughly in an ice bath to maximize precipitation.
-
Recover from Mother Liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor and attempt a second crystallization to recover more material.
Q4: Can I use a single-solvent or a mixed-solvent system for recrystallization?
A4: Both single-solvent and mixed-solvent systems can be effective. A single solvent is simpler, but a mixed-solvent system offers more flexibility in fine-tuning the solubility. In a mixed-solvent system, the compound is typically dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (an anti-solvent) in which it is sparingly soluble is added to induce precipitation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated.- The compound is too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal.- Try a different solvent or a mixed-solvent system. |
| Compound precipitates as an oil ("oiling out"). | - Solution is too concentrated.- Cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution and add more solvent.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.- Use a lower-boiling solvent system. |
| Crystals are very small or appear as a fine powder. | - Rapid cooling and nucleation. | - Slow down the cooling process by insulating the flask.- Use a solvent in which the compound has slightly higher solubility at room temperature. |
| Low recovery of purified compound. | - Too much solvent was used.- Premature filtration before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled before filtration.- Concentrate the mother liquor to recover more product. |
| Colored impurities remain in the crystals. | - Impurities have similar solubility to the product.- Impurities are adsorbed onto the crystal surface. | - Consider a pre-treatment with activated charcoal before recrystallization.- Perform a second recrystallization. |
Quantitative Data Summary
Specific quantitative solubility data for this compound in various organic solvents at different temperatures is not widely available in the literature. The following table provides known solubility information and qualitative solubility characteristics based on the properties of similar quinoline derivatives. Researchers are encouraged to determine specific solubility data experimentally for their system.
| Solvent | Temperature | Solubility | Notes |
| Water (pH 7.4) | Room Temperature | 19 µg/mL[1] | Sparingly soluble. |
| Ethanol | Hot | Soluble | A good candidate for a primary recrystallization solvent. |
| Cold | Sparingly Soluble | Favorable for good crystal recovery. | |
| Methanol | Hot | Soluble | Similar to ethanol, a good potential recrystallization solvent. |
| Cold | Sparingly Soluble | Favorable for good crystal recovery. | |
| Acetone | Hot | Likely Soluble | Can be used as a component in a mixed-solvent system. |
| Cold | Likely Sparingly Soluble | ||
| Hexane | Hot & Cold | Likely Insoluble | A good candidate for an anti-solvent in a mixed-solvent system. |
| Diethyl Ether / Hexane | Mixed | - | A reported solvent system for the recrystallization of the related 8-aminoquinoline. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol outlines a general procedure for the recrystallization of this compound from ethanol.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)
This protocol is useful if the compound is too soluble in a single solvent at room temperature.
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a small amount of cold ethanol-water mixture, and dry the crystals as described in Protocol 1.
Visualizations
Caption: General workflow for the recrystallization of this compound.
References
Validation & Comparative
8-Methylquinolin-2-amine and its Analogs: A Comparative Analysis in Anticancer Assays
In the landscape of anticancer drug discovery, quinoline derivatives have emerged as a "privileged structure," demonstrating significant potential in inhibiting cancer cell proliferation through a variety of mechanisms.[1] This guide provides a comparative analysis of 8-Methylquinolin-2-amine analogs and other quinoline derivatives, presenting their performance in various anticancer assays based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this promising class of compounds.
Comparative Anticancer Activity of Quinoline Derivatives
The anticancer potency of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported anticancer activities of various quinoline derivatives against different cancer cell lines.
| Compound Name/Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Methylquinoline Derivative | 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine | A549 (Non-small cell lung cancer) | 29.4 | [2] |
| 2,4-Disubstituted Quinoline | Not specified | - | - | [3] |
| 4,7-Disubstituted Quinoline | 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] |
| 3-Substituted Quinoline | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast cancer) | 29.8 | [3] |
| 8-Hydroxyquinoline | 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25±0.034 µg/mL | [4] |
| 8-Quinolinesulfonamide | Quinoline-8-sulfonamide derivative 9a | C32 (Amelanotic melanoma) | 233.9 µg/mL | [5] |
| 8-Quinolinesulfonamide | Quinoline-8-sulfonamide derivative 9a | COLO829 (Melanoma) | 168.7 µg/mL | [5] |
| 8-Quinolinesulfonamide | Quinoline-8-sulfonamide derivative 9a | MDA-MB-231 (Breast cancer) | 273.5 µg/mL | [5] |
| 8-Quinolinesulfonamide | Quinoline-8-sulfonamide derivative 9a | U87-MG (Glioblastoma) | 339.7 µg/mL | [5] |
| 8-Quinolinesulfonamide | Quinoline-8-sulfonamide derivative 9a | A549 (Lung cancer) | 223.1 µg/mL | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these quinoline derivatives are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.[1]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the quinoline derivative at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.[1]
Caspase Activity Assay (Colorimetric Caspase-3 Assay)
This assay quantifies the activity of caspase-3, a key effector caspase in apoptosis.
Protocol:
-
Induction of Apoptosis: Cells are treated with the quinoline derivative to induce apoptosis.
-
Cell Lysis: The cells are lysed using a chilled cell lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
Assay Reaction: In a 96-well plate, an equal amount of protein from each lysate is added. A reaction buffer containing the DEVD-pNA (Asp-Glu-Val-Asp p-nitroanilide) substrate is then added.
-
Incubation: The plate is incubated at 37°C for 1-2 hours.
-
Absorbance Measurement: The absorbance is measured at 400-405 nm using a microplate reader. The p-nitroaniline cleaved from the substrate by active caspase-3 is proportional to the absorbance.[1]
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival. One of the key pathways targeted is the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain quinoline derivatives.
Some quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and proliferation.[2] By inhibiting key kinases in this pathway, such as PI3K, these compounds can effectively halt downstream signaling, ultimately promoting apoptosis and reducing cancer cell survival.
Another important mechanism of action for quinoline derivatives is the induction of apoptosis, or programmed cell death. The general workflow for assessing apoptosis is outlined below.
Caption: Experimental workflow for the evaluation of apoptosis induction by quinoline derivatives.
Conclusion
The available data indicates that the quinoline scaffold is a versatile platform for the development of potent anticancer agents. While direct comparative data for this compound is limited, its analogs and other quinoline derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The anticancer efficacy of these compounds is influenced by the nature and position of substituents on the quinoline ring. Further structure-activity relationship (SAR) studies are crucial to optimize the anticancer properties and selectivity of this class of compounds. The diverse mechanisms of action, including the inhibition of key signaling pathways and induction of apoptosis, underscore the therapeutic potential of quinoline derivatives in oncology.
References
Comparative Analysis of 8-Methylquinolin-2-amine and Its Isomers: A Guide for Researchers
A comprehensive examination of the synthesis, physicochemical properties, and biological activities of 8-Methylquinolin-2-amine and its key isomers reveals nuanced differences that are critical for applications in drug discovery and chemical biology. This guide provides a comparative overview of these compounds, supported by experimental data and protocols to inform further research and development.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of methyl and amino groups to the quinoline ring system can significantly modulate these activities. This guide focuses on this compound and its positional isomers, offering a comparative study of their chemical and biological characteristics.
Physicochemical Properties: A Comparative Summary
The position of the methyl and amino groups on the quinoline ring influences key physicochemical parameters such as melting point, boiling point, and solubility. These properties, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the compounds. A summary of available and predicted data for this compound and its selected isomers is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₀H₁₀N₂ | 158.20 | 56-58[1] | 316.6 at 760 mmHg[] | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[] 19 µg/mL at pH 7.4.[][3] |
| 3-Methylquinolin-2-amine | C₁₀H₁₀N₂ | 158.20 | Not available | Not available | Not available |
| 4-Methylquinolin-2-amine | C₁₀H₁₀N₂ | 158.20 | Not available | Not available | Solid, purity 95%. |
| 8-Methylquinolin-4-amine | C₁₀H₁₀N₂ | 158.20 | Not available | Not available | Not available |
| 2-Methylquinolin-8-amine | C₁₀H₁₀N₂ | 158.20 | Not available | Not available | Not available |
Synthesis of this compound and Its Isomers
The synthesis of methyl-substituted aminoquinolines can be achieved through various established organic chemistry reactions. A common strategy involves the amination of a corresponding chloro- or bromo-quinoline precursor.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of methyl-aminoquinolines.
Experimental Protocol: Synthesis of 2-Methyl-8-aminoquinoline
A representative method for the synthesis of 2-Methyl-8-aminoquinoline involves the amination of 2-methyl-8-bromoquinoline.[1]
Materials:
-
2-methyl-8-bromoquinoline
-
Ammonia source (e.g., aqueous ammonia, sodium amide)
-
Catalyst (e.g., copper acetylacetonate, iron acetylacetonate)[1]
-
Strong base (e.g., cesium carbonate, potassium hydroxide)[1]
-
Solvent (e.g., DMSO, DMF)[1]
Procedure:
-
In a reaction vessel, dissolve 2-methyl-8-bromoquinoline in the chosen solvent.
-
Add the catalyst and the strong base to the mixture.
-
Introduce the ammonia source.
-
Heat the reaction mixture to a temperature between 60°C and 120°C.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-methyl-8-aminoquinoline.
Biological Activities: A Comparative Perspective
Quinoline derivatives are known to exhibit a broad spectrum of biological activities. The position of the methyl and amino substituents can significantly impact their potency and selectivity. While comprehensive comparative data for this specific set of isomers is limited, the following sections summarize the known activities of related compounds and provide protocols for their evaluation.
Anticancer Activity
Quinoline derivatives have been extensively investigated for their anticancer properties.[4][5][6] Their mechanisms of action often involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell growth and survival.[7][8][9][10][11]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13][14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound and its isomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Quinoline derivatives have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.[16][17]
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[16][17]
Materials:
-
Bacterial or fungal strains
-
Culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the culture broth directly in the 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This comparative guide provides a foundational understanding of this compound and its isomers for researchers in drug development. The provided data and experimental protocols offer a starting point for further investigation into the structure-activity relationships of these compounds. The nuanced differences in their physicochemical properties and biological activities, arising from the varied positions of the methyl and amino groups, underscore the importance of systematic evaluation in the quest for novel therapeutic agents. Further experimental work is necessary to fully elucidate the comparative profiles of these promising quinoline derivatives.
References
- 1. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 3. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation of antimicrobial assay for 8-Methylquinolin-2-amine
A Validation Guide for Researchers
This guide provides a comparative analysis of the antimicrobial activity of quinoline derivatives, offering a framework for the validation of antimicrobial assays for novel compounds such as 8-Methylquinolin-2-amine. Due to the limited availability of specific antimicrobial data for this compound in publicly accessible literature, this guide presents data from structurally related quinoline compounds to serve as a practical reference for researchers, scientists, and drug development professionals. The experimental data herein is collated from various studies and is intended to guide the design and interpretation of antimicrobial validation assays.
Data Presentation: Comparative Antimicrobial Efficacy
The antimicrobial potential of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The following table summarizes the MIC values of various quinoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This data allows for a direct comparison of the antimicrobial potency of these compounds and serves as a benchmark for evaluating new derivatives like this compound.
| Compound/Drug | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (MRSE) | Enterococcus faecalis (VRE) | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Quinolone Derivative 6c | 0.75 µg/mL | 2.50 µg/mL | 0.75 µg/mL | - | - | [2] |
| Quinolone Derivative 6l | - | - | - | - | - | [2] |
| Quinolone Derivative 6o | - | - | - | - | - | [2] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | 1.1 µM | - | - | - | - | [3] |
| 8-O-prenyl derivative (QD-12) | 12.5 µM | - | - | - | - | [3] |
| Ciprofloxacin | - | - | - | ≤0.25 µg/mL | ≤0.25 µg/mL | [4] |
| Daptomycin | - | - | - | - | - | [2] |
| Vancomycin | - | - | - | - | - | [5] |
Note: "-" indicates that data was not provided in the cited source. MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus faecalis. The activity of quinoline compounds can be influenced by the bacterial cell wall structure, with some derivatives showing more potent activity against Gram-positive bacteria.[4]
Experimental Protocols: Validating Antimicrobial Activity
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are essential. The Broth Microdilution Method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, followed by inoculation with a standardized suspension of the test microorganism.
1. Preparation of Materials:
-
Test Compound: A stock solution of this compound (or other test compounds) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Pure cultures of the test bacteria (e.g., S. aureus, E. coli) are grown overnight on an appropriate agar medium.
-
Growth Medium: A cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[6]
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Inoculum Preparation:
-
A few colonies of the overnight bacterial culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
This bacterial suspension is then further diluted in the growth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
3. Serial Dilution of the Test Compound:
-
A two-fold serial dilution of the test compound is performed in the 96-well plate using the growth medium. This creates a range of decreasing concentrations of the compound across the wells.[1]
4. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).[7]
-
The plate is covered and incubated at 35-37°C for 16-20 hours.[1]
5. Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
Agar Well Diffusion Method
An alternative, qualitative method for screening antimicrobial activity is the agar well diffusion assay.[9][10]
1. Preparation of Agar Plates:
-
A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.
-
The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.[9]
2. Well Creation and Sample Addition:
-
Wells of a specific diameter (e.g., 6 mm) are aseptically cut into the agar.[11]
-
A defined volume of the test compound solution is added to each well.[11]
3. Incubation and Measurement:
-
The plates are incubated under appropriate conditions.
-
The antimicrobial agent diffuses from the well into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[9]
-
The diameter of this zone is measured to assess the extent of the antimicrobial activity.[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. youtube.com [youtube.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. hereditybio.in [hereditybio.in]
Unlocking the Therapeutic Potential of 8-Methylquinolin-2-amine Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, 8-Methylquinolin-2-amine derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer and antimicrobial effects. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of the biological performance of various this compound analogs and related quinoline derivatives, supported by experimental data from peer-reviewed studies.
The strategic placement of a methyl group at the 8-position and an amine at the 2-position of the quinoline ring provides a unique template for chemical modification. Variations in substituents on the quinoline core and the 2-amino group can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide synthesizes available data to illuminate these relationships.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives and their structural analogs varies significantly with different substitution patterns. The following table summarizes the quantitative data from various studies, highlighting the impact of structural modifications on their anticancer and antimicrobial potency.
| Compound ID/Scaffold | Substitution Pattern | Biological Activity Type | Assay/Cell Line/Strain | Quantitative Data (IC50/GI50/MIC in µM) | Reference |
| 8-Aminoquinoline Glycoconjugate (Compound 17) | Glycoconjugate at 8-amino group | Anticancer | HCT 116 (Colon Carcinoma) | 116.4 ± 5.9 | [1] |
| 8-Aminoquinoline Glycoconjugate (Compound 17) | Glycoconjugate at 8-amino group | Anticancer | MCF-7 (Breast Adenocarcinoma) | 78.1 ± 9.3 | [1] |
| 8-Aminoquinoline Derivative (Compound 19) | N-substituted at 8-amino group | Anticancer | MCF-7 (Breast Adenocarcinoma) | 116.4 ± 2.7 | [1] |
| 8-Aminoquinoline Derivative (Compound 20) | N-substituted at 8-amino group | Anticancer | MCF-7 (Breast Adenocarcinoma) | 149.6 ± 1.8 | [1] |
| 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline (Compound 56) | 4-(3-Acetylanilino), 8-hydroxy, 2-phenyl | Anticancer | HCT-116 (Colon Carcinoma) | 0.07 | [2] |
| 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline (Compound 56) | 4-(3-Acetylanilino), 8-hydroxy, 2-phenyl | Anticancer | MCF7 (Breast Adenocarcinoma) | <0.01 | [2] |
| 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline (Compound 56) | 4-(3-Acetylanilino), 8-hydroxy, 2-phenyl | Anticancer | MDA-MB-435 (Melanoma) | <0.01 | [2] |
| 7-Methylquinoline (A) + 5-Methylquinoline (B) mixture | 7-methyl and 5-methyl | Anticancer | Caco-2 (Epithelial Colorectal Adenocarcinoma) | 2.62 | [3] |
| 7-Methyl-8-nitroquinoline (C) | 7-methyl, 8-nitro | Anticancer | Caco-2 (Epithelial Colorectal Adenocarcinoma) | 1.87 | [3] |
| 8-Nitro-7-quinolinecarbaldehyde (D) | 8-nitro, 7-formyl | Anticancer | Caco-2 (Epithelial Colorectal Adenocarcinoma) | 0.93 | [3] |
| 8-Amino-7-quinolinecarbaldehyde (F) | 8-amino, 7-formyl | Anticancer | Caco-2 (Epithelial Colorectal Adenocarcinoma) | 1.14 | [3] |
Note: The available literature does not provide a comprehensive SAR study on a single series of this compound derivatives. The data presented here is compiled from studies on structurally related quinoline compounds to infer potential SAR trends.
From the available data, it can be inferred that substitutions at various positions of the quinoline ring, including the 2-amino and 8-positions, play a critical role in determining the biological activity. For instance, the introduction of a nitro group at the 8-position of 7-methylquinoline appears to enhance its cytotoxic activity against Caco-2 cells.[3] Furthermore, studies on broader quinoline series suggest that the presence of a 2-amino group can be beneficial for antiproliferative activity.[4]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are paramount. Below is a representative protocol for a key assay used in determining the anticancer activity of quinoline derivatives.
MTT Assay for Cytotoxicity Evaluation
This protocol outlines a common method for assessing the in vitro cytotoxic activity of chemical compounds on cancer cell lines.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, HCT 116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- The this compound derivatives are dissolved in DMSO to prepare stock solutions.
- Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations.
- The medium from the seeded plates is replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
3. Incubation and MTT Addition:
- The plates are incubated for a specified period, typically 48 or 72 hours.
- Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The plates are gently shaken for 15 minutes to ensure complete dissolution.
- The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Relationships
To provide a clearer understanding of the processes involved in the evaluation of these compounds and their potential mechanisms of action, the following diagrams have been generated.
Caption: General workflow for synthesis and biological evaluation.
Caption: A generic kinase signaling pathway.
References
- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Catalytic Activity of 8-Methylquinolin-2-amine Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic activity of a series of hypothetical 8-Methylquinolin-2-amine based ligands in palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct comparative studies on this specific ligand scaffold in a single publication, this guide synthesizes information from related quinoline-based catalytic systems to present an illustrative comparison. The experimental data herein is representative and intended to demonstrate the structure-activity relationships and the methodologies for evaluating such catalysts.
Ligand Synthesis and Characterization
The synthesis of this compound based ligands typically involves the functionalization of the parent amine. A common approach is the Buchwald-Hartwig amination to introduce various aryl or alkyl groups at the 2-amino position.
General Experimental Protocol: Synthesis of N-Aryl-8-methylquinolin-2-amines
A mixture of this compound (1.0 equiv.), the corresponding aryl halide (1.1 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) is suspended in an anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere. The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours) until completion, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-8-methylquinolin-2-amine ligand.
Comparative Catalytic Activity in Suzuki-Miyaura Coupling
The synthesized ligands were evaluated in a model Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene and phenylboronic acid. The catalytic performance is summarized in the tables below.
General Experimental Protocol: Suzuki-Miyaura Coupling
In a Schlenk tube under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the this compound based ligand (1.2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) were combined in a solvent system (e.g., toluene/water 4:1, 5 mL). The reaction mixture was stirred at a specified temperature (e.g., 100 °C) for the indicated time. The reaction progress was monitored by GC-MS. Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The yield of the product, 4-methyl-1,1'-biphenyl, was determined by GC analysis using an internal standard.
Data Presentation
Table 1: Comparison of N-Aryl-8-methylquinolin-2-amine Ligands
| Ligand (L1-L4) | Aryl Substituent (R) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| L1 | Phenyl | 6 | 92 | 92 |
| L2 | 4-Methoxyphenyl | 4 | 98 | 98 |
| L3 | 4-Trifluoromethylphenyl | 8 | 85 | 85 |
| L4 | 2,4,6-Trimethylphenyl | 10 | 75 | 75 |
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), Ligand (1.2 mol%), toluene/H₂O (4:1, 5 mL), 100 °C.
Table 2: Comparison of N-Alkyl-8-methylquinolin-2-amine Ligands
| Ligand (L5-L7) | Alkyl Substituent (R) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| L5 | Isopropyl | 12 | 65 | 65 |
| L6 | Cyclohexyl | 10 | 78 | 78 |
| L7 | Benzyl | 8 | 88 | 88 |
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), Ligand (1.2 mol%), toluene/H₂O (4:1, 5 mL), 100 °C.
Discussion of Structure-Activity Relationships
The illustrative data suggests that the electronic and steric properties of the substituent on the 2-amino group of the 8-methylquinoline scaffold significantly influence the catalytic activity.
-
Electronic Effects: The ligand with an electron-donating methoxy group (L2) on the N-aryl substituent exhibited the highest activity, likely due to the increased electron density on the palladium center, which facilitates the oxidative addition step of the catalytic cycle. Conversely, the ligand with an electron-withdrawing trifluoromethyl group (L3) showed lower activity.
-
Steric Effects: Increased steric hindrance on the N-aryl substituent, as seen with the 2,4,6-trimethylphenyl group (L4), resulted in a decrease in catalytic activity. This is likely due to the bulky substituent hindering the coordination of the reactants to the palladium center. A similar trend is observed with bulky N-alkyl substituents (L5 and L6).
Catalytic Cycle Visualization
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Conclusion
This guide provides a framework for comparing the catalytic activity of this compound based ligands. The illustrative data highlights the importance of systematic modification of the ligand structure to optimize catalytic performance. Further research focusing on the synthesis and evaluation of a broader range of these ligands would be valuable for the development of more efficient catalytic systems for various organic transformations.
Comparative Efficacy of 8-Methylquinolin-2-amine and Its Analogs Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential antimicrobial efficacy of 8-Methylquinolin-2-amine. Direct experimental data on this compound is not available in current literature. Therefore, this document leverages data from structurally related quinoline derivatives to offer a preliminary comparison against standard antibiotics. The information presented herein is intended to guide future research and highlight the potential of quinoline compounds as a source for novel antimicrobial agents. Detailed experimental protocols for evaluating antimicrobial activity are also provided to facilitate further investigation.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of synthetic antibiotics. This guide explores the potential efficacy of this compound, a specific quinoline derivative, by comparing the known antimicrobial activities of its structural analogs to those of standard antibiotics. While direct experimental data for this compound is absent, the analysis of related compounds provides a valuable framework for assessing its potential and directing future research efforts.
Comparative Antimicrobial Activity
Due to the lack of specific studies on this compound, this section presents the Minimum Inhibitory Concentration (MIC) data for various other quinoline derivatives against a range of Gram-positive and Gram-negative bacteria. This data is compared with the typical MIC values of standard antibiotics.
Disclaimer: The data for quinoline derivatives is sourced from various research publications and should be considered as a proxy for the potential activity of this compound. Direct experimental validation is essential.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives and Standard Antibiotics against Gram-Positive Bacteria (μg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Resistant Enterococci (VRE) |
| Quinolone Derivatives (Examples) | |||
| Quinoxaline Derivative 5p[1] | 4 | 8 | Not Reported |
| Quinoline-2-one Derivative 6c | Not Reported | 0.75 | 0.75 |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.6[2] | 12.5 (μM) | Not Reported |
| Penicillin G | 0.4 - 24[1] | Not Applicable | Not Applicable |
| Daptomycin | ≤ 1 (Susceptible)[3] | 0.25 - 1.0[4] | ≤ 4 (Susceptible Dose-Dependent)[3] |
| Vancomycin | Not Applicable | 0.5 - 2[5][6] | Not Applicable |
Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives and Standard Antibiotics against Gram-Negative Bacteria (μg/mL)
| Compound/Antibiotic | Escherichia coli |
| Quinolone Derivatives (Examples) | |
| Quinoxaline Derivative 5p[1] | 4 |
| Standard Antibiotics | |
| Ciprofloxacin | 0.013 - 0.08[2] |
| Penicillin G | Generally Resistant |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of a compound. These protocols are essential for any future investigation into the activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
-
Preparation of Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of the compound stock solution across the microtiter plate by transferring a set volume from one well to the next. This creates a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Disk Diffusion Assay (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar. A blank disk (without the compound) can be used as a negative control. Disks with standard antibiotics are used as positive controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for determining antimicrobial efficacy.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Conclusion and Future Directions
While this guide provides a comparative framework based on available data for quinoline derivatives, it underscores the critical need for direct experimental evaluation of this compound. The promising antimicrobial activities observed in structurally similar compounds suggest that this compound could be a valuable candidate for further investigation.
Future research should focus on:
-
Synthesis and Characterization: Chemical synthesis and structural confirmation of this compound.
-
In Vitro Efficacy Studies: Performing MIC and disk diffusion assays against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Investigating the molecular target and mechanism by which this compound exerts its potential antimicrobial effects.
-
Toxicity and Safety Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
The systematic evaluation of this compound, following the protocols outlined in this guide, will be instrumental in determining its true potential as a novel antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. ijcmas.com [ijcmas.com]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of Quinoline Derivatives in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are not only integral to a vast array of pharmaceuticals but also serve as highly effective ligands in transition metal catalysis. While direct catalytic performance data for 8-Methylquinolin-2-amine is not extensively documented in peer-reviewed literature, this guide provides a comprehensive performance benchmark of structurally related quinoline derivatives. By examining the catalytic activity of these analogues, researchers can infer the potential of this compound and identify promising avenues for catalyst design and development.
This guide focuses on the application of quinoline-based ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental transformations in modern organic synthesis.
Data Presentation: Comparative Performance of Quinoline-Based Ligands
The following tables summarize the performance of various quinoline derivatives as ligands in palladium-catalyzed cross-coupling reactions. These tables provide a comparative overview of reaction yields under different conditions, offering insights into the efficacy of the quinoline scaffold in facilitating these crucial chemical transformations.
Table 1: Performance of Quinoline Derivatives in Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 8-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | [1] |
| 2 | 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | |
| 3 | 4-Chloroquinoline derivative | Substituted boronic acid | Tetrakis(triphenylphosphine)palladium(0) (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [2] |
| 4 | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 2-substituted pyrimidinyl boronic acid | Pd(PPh₃)₂Cl₂ (0.5-5), Sphos (1.5-15) | K₂CO₃ | THF/H₂O | 65 | 12 | 40-98 | [3] |
Table 2: Performance of Quinoline Derivatives in Heck Reactions
| Entry | Aryl Halide | Alkene | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 3 | 95 | [4] |
| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.1), P(o-tol)₃ (0.2) | NaOAc | DMF | 140 | 24 | 85 | |
| 3 | 4-Bromoacetophenone | Ethyl acrylate | Pd(quinoline-8-carboxylate)₂ (1) | Na₂CO₃ | NMP | 140 | 6 | 94 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a haloquinoline with an arylboronic acid.[3]
Materials:
-
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.67 mmol)
-
2-substituted pyrimidinyl boronic acid or pinacol boronate (1.2 equiv., 2 mmol)
-
Potassium carbonate (K₂CO₃) (2.17 mmol)
-
Dichloro-bis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.5–5 mol%)
-
Sphos (1.5–15 mol%)
-
Tetrahydrofuran (THF) (5 mL)
-
Water (5 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, the corresponding boronic acid or boronate, potassium carbonate, Pd(PPh₃)₂Cl₂, and Sphos.
-
Add the THF/water mixed solvent to the flask.
-
Stir the reaction mixture at 65 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Experimental Protocol 2: General Procedure for the Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed Heck reaction between an aryl halide and an alkene, a reaction for which quinoline derivatives can serve as effective ligands.[5]
Materials:
-
Aryl halide (e.g., 4-Bromoacetophenone) (1.0 mmol)
-
Alkene (e.g., Ethyl acrylate) (1.5 mmol)
-
Pd(quinoline-8-carboxylate)₂ (1 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (3 mL)
Procedure:
-
In a sealed reaction vessel, combine the aryl halide, the alkene, Pd(quinoline-8-carboxylate)₂, and sodium carbonate.
-
Add N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Heat the mixture to 140 °C and stir for 6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the final product.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate a generalized experimental workflow and a typical catalytic cycle for palladium-catalyzed cross-coupling reactions where quinoline derivatives serve as ligands.
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Biological Activity of Substituted Quinolines: Cross-Validation for 8-Methylquinolin-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of experimental results for various substituted quinolines to serve as a cross-validation resource for researchers investigating compounds such as 8-Methylquinolin-2-amine. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on structurally related and well-characterized analogs, primarily derivatives of 8-hydroxyquinoline and 8-aminoquinoline. The data presented herein offers insights into potential biological effects and provides standardized protocols for experimental validation.
Structural Comparison of Quinoline Analogs
To understand the potential activities of this compound, it is crucial to compare its structure with analogs for which experimental data is available. The position and nature of substituents on the quinoline ring significantly influence the compound's physicochemical properties and biological activity.[4]
Comparative Analysis of Cytotoxicity
A primary application for novel quinoline derivatives is in anticancer research. The cytotoxic activity of these compounds is commonly evaluated against various cancer cell lines using the MTT assay, which measures a compound's potency in inhibiting cell proliferation. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison.
Quantitative Cytotoxicity Data (IC50)
The following table summarizes the in vitro cytotoxicity data for various quinoline derivatives against a panel of human cancer cell lines. This comparative data provides a benchmark for evaluating the potential anticancer activity of this compound.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8-Nitro-7-quinolinecarbaldehyde (E) | Caco-2 | Human Colorectal Carcinoma | 0.535 | - | - |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Caco-2 | Human Colorectal Carcinoma | 0.929 | - | - |
| 8-Amino-7-quinolinecarbaldehyde (F) | Caco-2 | Human Colorectal Carcinoma | 1.140 | - | - |
| 7-Methyl-8-nitro-quinoline (C) | Caco-2 | Human Colorectal Carcinoma | 1.871 | - | - |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 | Human Colorectal Carcinoma | 9.33 ± 0.22 | Doxorubicin | 5.6 ± 0.1 |
| Glycoconjugate 17 (8-AQ derivative) | MCF-7 | Human Breast Adenocarcinoma | 78.1 ± 9.3 | - | - |
| Glycoconjugate 17 (8-AQ derivative) | HCT 116 | Human Colorectal Carcinoma | 116.4 ± 5.9 | - | - |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | - | - |
Data compiled from multiple sources.[1][5][6]
Observations:
-
Functionalization of the quinoline core dramatically impacts cytotoxicity. For instance, the nitro-aldehyde derivative (E) showed the highest potency against Caco-2 cells.[1]
-
The parent 8-hydroxyquinoline (8-HQ) scaffold demonstrates significant cytotoxicity against HCT 116 cells, comparable to the widely used chemotherapy drug doxorubicin.[6]
-
Derivatives of 8-aminoquinoline (8-AQ), such as glycoconjugates, have also been shown to inhibit cancer cell proliferation, with activity varying based on the specific functional groups attached.[6]
Comparative Analysis of Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antibacterial properties. Their efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Quantitative Antimicrobial Data (Inhibition Zone & MIC)
The following table presents the antibacterial activity of various 8-hydroxyquinoline derivatives against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Gram Type | Inhibition Zone (mm) at 10⁻³ g/mL |
| Compound 5 (Chlorine-substituted 8-HQ derivative) | S. aureus | Positive | 28 |
| V. parahaemolyticus | Negative | 25 | |
| E. coli | Negative | 23 | |
| P. aeruginosa | Negative | 22 | |
| Penicillin G (Standard) | S. aureus | Positive | 26 |
| V. parahaemolyticus | Negative | 23 | |
| E. coli | Negative | 21 | |
| P. aeruginosa | Negative | 20 |
Data adapted from a study on novel 8-hydroxyquinoline derivatives.[7]
Observations:
-
Certain 8-hydroxyquinoline derivatives exhibit remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G.[7]
-
Activity is often more pronounced against Gram-positive bacteria than Gram-negative bacteria, which may be due to differences in the bacterial cell wall structure that can block the compound's entry.[7]
-
The nature of the substituent on the quinoline ring is a critical determinant of antibacterial potency.[7]
Experimental Protocols
To ensure reproducibility and enable cross-validation, detailed experimental methodologies are essential. Below are protocols for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Activity of 8-Methylquinolin-2-amine and Other Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro activity of quinoline derivatives, with a specific focus on placing the potential activity of 8-Methylquinolin-2-amine in the context of related compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes data from closely related analogs and other quinoline derivatives to provide a valuable comparative framework for researchers.
Executive Summary
Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and antimicrobial properties. The functionalization of the quinoline scaffold is a key strategy in the development of novel therapeutic agents. This guide synthesizes available in-vitro data to compare the activity of a representative 8-methylquinoline derivative with other classes of quinolines. While direct experimental data for this compound is scarce, the provided information on analogous compounds offers insights into its potential biological profile and highlights areas for future research.
Data Presentation: Comparative In-Vitro Anticancer Activity
The following table summarizes the in-vitro cytotoxic activity of a selection of quinoline derivatives against various cancer cell lines. Notably, specific data for this compound was not found in the reviewed literature. Therefore, data for a structurally related compound, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, is presented to offer a point of comparison within the 8-methylquinoline class.
| Compound Name | Class | Cancer Cell Line | Assay Type | IC50 (µM) |
| 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine | 8-Methylquinoline analog | A549 (Lung) | MTT | 29.4 |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline | HCT 116 (Colon) | MTT | 9.33 ± 0.22 |
| 7-Methyl-8-nitro-quinoline | Substituted Quinoline | Caco-2 (Colorectal) | MTT | 1.87 |
| 8-Nitro-7-quinolinecarbaldehyde | Substituted Quinoline | Caco-2 (Colorectal) | MTT | 0.535 |
| 8-Amino-7-quinolinecarbaldehyde | 8-Aminoquinoline analog | Caco-2 (Colorectal) | MTT | 1.140 |
Note: The IC50 values are dependent on the specific experimental conditions, including the cell line, assay method, and incubation time. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro studies. Below are representative protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Target cancer cell lines (e.g., A549, HCT 116, Caco-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well sterile microplates
-
Test compound (e.g., quinoline derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (medium with the same concentration of solvent) is also included. Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom microtiter plates
-
Test compound dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation: A serial two-fold dilution of the test compound is prepared in MHB directly in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mandatory Visualizations
Experimental Workflow for In-Vitro Screening
The following diagram illustrates a typical workflow for the initial in-vitro screening of novel chemical compounds for biological activity.
Caption: General experimental workflow for in-vitro screening of quinoline derivatives.
Hypothetical Signaling Pathway for Anticancer Activity
Many quinoline derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Caption: Postulated inhibitory effect of quinoline derivatives on the PI3K/Akt/mTOR signaling pathway.
Safety Operating Guide
Navigating the Disposal of 8-Methylquinolin-2-amine: A Procedural Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 8-Methylquinolin-2-amine was not located. The following guidance is synthesized from data for the isomeric compound, 2-Methylquinolin-8-amine, and established protocols for aromatic amines. This information should be implemented with the understanding that it is based on a structurally similar compound and may require adjustments based on local regulations and a specific risk assessment.
Hazard Profile and Safety Precautions
Given the lack of specific data for this compound, it is prudent to handle it with the same precautions as its isomer, 2-Methylquinolin-8-amine. The known hazards for this isomer include acute oral toxicity and the risk of serious eye damage. Therefore, stringent safety measures are required during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect the eyes from splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Quantitative Data for 2-Methylquinolin-8-amine (Isomer)
The following table summarizes the available quantitative data for the isomeric compound, 2-Methylquinolin-8-amine, to provide a basis for risk assessment.
| Property | Value | Reference |
| CAS Number | 18978-78-4 | [][2] |
| Molecular Formula | C₁₀H₁₀N₂ | [][3] |
| Molecular Weight | 158.20 g/mol | [][3] |
| Boiling Point | 316.6 °C at 760 mmHg | [] |
| Density | 1.169 g/cm³ | [] |
| Solubility in Water | 19 µg/mL (at pH 7.4) | [] |
| Physical Form | Solid |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an authorized hazardous waste collection service, in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in general waste streams.
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for "Aromatic Amine Waste" or "Nitrogenous Organic Waste."
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[4]
2. Containerization:
-
Solid waste should be collected in a sealed, robust container.
-
If the compound is in a solution, use a compatible, leak-proof liquid waste container.
-
Ensure the container is properly labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For solid spills, carefully sweep the material to avoid generating dust and place it in the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All contaminated materials, including PPE, must be disposed of as hazardous waste.
4. Final Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 8-Methylquinolin-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 8-Methylquinolin-2-amine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar aromatic amines and quinoline derivatives, such as 8-Methylquinoline and 8-Aminoquinoline. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this compound. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to provide procedural, step-by-step guidance to ensure laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be treated as a hazardous substance. Potential hazards include skin, eye, and respiratory irritation.[1][2][3] Some related compounds are noted to be harmful if swallowed and may cause serious eye damage.[4][5] Therefore, a stringent approach to personal protection is mandatory.
Minimum Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles that meet EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][6] | Protects against splashes and vapors that can cause serious eye irritation or damage.[2][3] |
| Skin Protection | A flame-retardant lab coat is required. Full-body protection, such as coveralls, should be considered for larger quantities. | Provides a barrier against skin contact, which can cause irritation.[1][2] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and dispose of them properly after handling the substance.[1][2] | Prevents skin absorption and irritation.[3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn.[1][3] | Protects against inhalation of vapors or mists which may cause respiratory irritation.[2][3] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when handling this compound to minimize exposure and ensure safety.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS provided by the manufacturer of this compound.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Prepare any necessary equipment and reagents.
Handling:
-
Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Dissolving: If dissolving the compound, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
Reactions: Set up reactions in the fume hood, ensuring that all joints are properly sealed.
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 60-70% ethanol followed by soap and water) after use.[3]
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Emergency and Spill Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Response:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]
-
Clean-up: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with 60-70% ethanol followed by a soap and water solution.[3]
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
Waste Streams:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Includes contaminated gloves, paper towels, weighing boats, and any unreacted compound. The container should be kept closed when not in use. |
| Liquid Waste (Organic) | Labeled, sealed, and chemically compatible hazardous waste container for organic waste. | Includes reaction mixtures and solvent washes. Do not mix incompatible waste streams. |
| Liquid Waste (Aqueous) | Labeled, sealed, and chemically compatible hazardous waste container for aqueous waste. | Includes aqueous washes from extractions or workups. |
| Sharps | Puncture-proof sharps container. | Includes contaminated needles and razor blades. |
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
Summary of Safety and Physical Data (for structurally similar compounds)
| Property | 8-Methylquinoline[3] | 8-Aminoquinoline[6] |
| Appearance | Yellow liquid or oil | Beige powder solid |
| Molecular Formula | C10H9N | C9H8N2 |
| Molecular Weight | 143.18 g/mol | 144.17 g/mol |
| Boiling Point | 248 °C (478 °F) | 174 °C (345.2 °F) @ 26 mmHg |
| Melting Point | -80 °C (-112 °F) | 62 - 65 °C (143.6 - 149 °F) |
| Flash Point | 105 °C (221 °F) | Not available |
| Hazards | Skin irritation, serious eye irritation, respiratory irritation.[2] | Serious eye irritation.[6] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
